Chemical structure and physical properties of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
An In-Depth Technical Guide to Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate: Synthesis, Properties, and Applications in Agrochemical Discovery Executive Summary In the realm of heterocyclic chemistry, the 1,2,3-t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate: Synthesis, Properties, and Applications in Agrochemical Discovery
Executive Summary
In the realm of heterocyclic chemistry, the 1,2,3-thiadiazole scaffold has emerged as a privileged structure, particularly in the development of agrochemicals and pharmaceuticals. As a Senior Application Scientist specializing in heterocyclic building blocks, I have frequently utilized Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (CAS: 183303-75-5) as a critical intermediate.
This compound combines the electron-withdrawing nature of a methyl carboxylate group with the unique steric and lipophilic profile of a cyclopropyl ring. This specific stereoelectronic arrangement makes it an ideal precursor for synthesizing plant defense elicitors—molecules that induce Systemic Acquired Resistance (SAR) in crops without exhibiting direct fungicidal toxicity [1]. This whitepaper deconstructs the physical properties, the mechanistic causality behind its synthesis (the Hurd-Mori reaction), and its downstream biological applications.
Chemical Structure and Physical Properties
The strategic placement of the cyclopropyl group at the C4 position of the 1,2,3-thiadiazole ring imparts significant metabolic stability while maintaining a low molecular weight. The methyl ester at C5 serves as a versatile handle for subsequent derivatization, such as saponification to the corresponding carboxylic acid or amidation to form active elicitors like tiadinil analogs [2].
Table 1: Quantitative Chemical and Physical Properties
The most robust method for constructing the 1,2,3-thiadiazole core is the Hurd-Mori reaction . This protocol converts a ketone containing an
α
-methylene group into a thiadiazole via a hydrazone intermediate.
Causality in Experimental Design
As synthetic chemists, we must understand why specific reagents are chosen.
p-Toluenesulfonic acid (PTSA): Used in Step 1 to mildly catalyze the condensation between the ketone and methyl carbazinate. A strong mineral acid would risk opening the sensitive cyclopropyl ring.
Thionyl Chloride (
SOCl2
): Acts dually as a dehydrating agent and the primary sulfur source for the ring closure.
Toluene Solvent in Step 2: Toluene provides a non-polar, aprotic environment that stabilizes the highly reactive sulfonium intermediate during cyclization, preventing premature hydrolysis [3].
Step-by-Step Experimental Workflow
Step 1: Hydrazone Intermediate Formation
Preparation: Dissolve 10.0 g (70 mmol) of Methyl 3-cyclopropyl-3-oxopropanoate in 100 mL of anhydrous methanol.
Reagent Addition: Add 6.3 g (70 mmol) of methyl hydrazinocarboxylate (methyl carbazinate) and 20 mg (0.11 mmol) of p-toluenesulfonic acid (PTSA).
Reaction: Stir the mixture continuously overnight at room temperature under an inert nitrogen atmosphere.
Workup: Evaporate the methanol under reduced pressure to isolate the hydrazone intermediate.
Step 2: Hurd-Mori Cyclization
Solvent Exchange: Resuspend the crude hydrazone in 10 mL of anhydrous toluene.
Thermal Control: Submerge the reaction flask in an ice-water bath (0°C). Causality: The addition of
SOCl2
is highly exothermic and releases
HCl
and
SO2
gases. Strict thermal control prevents the thermal degradation of the cyclopropyl ring.
Cyclization: Gradually add 20 mL of thionyl chloride dropwise.
Maturation: Remove the ice bath and allow the mixture to stir for 4 hours at room temperature to drive the cyclization to completion.
Step 3: Quenching and Purification (Self-Validating System)
Quenching: Carefully pour the reaction mixture onto crushed ice to rapidly quench unreacted
SOCl2
.
Neutralization: Add saturated sodium bicarbonate (
NaHCO3
) dropwise until the pH reaches 7.0.
Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
Na2SO4
), and concentrate under vacuum.
Validation: Before proceeding to downstream applications, validate the product via LC-MS (Target
m/z
:
[M+H]+=185.22
) and
1H
NMR (confirming the disappearance of the
α
-methylene protons and the presence of cyclopropyl multiplets at
δ
0.8–1.2 ppm) [4].
Figure 1: Step-by-step Hurd-Mori synthesis workflow for 1,2,3-thiadiazole cyclization.
While traditional agrochemicals rely on direct fungicidal or bactericidal toxicity, derivatives of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate act as Plant Activators .
Mechanism of Action
These compounds mimic the biological action of Salicylic Acid (SA), a key phytohormone. Upon application, the thiadiazole derivative binds to SA-binding proteins, triggering changes in the cellular redox state. This redox shift causes the oligomeric NPR1 (Non-expresser of PR genes 1) protein in the cytosol to reduce into monomers. The NPR1 monomers translocate into the nucleus, interacting with TGA transcription factors to upregulate Pathogenesis-Related (PR) genes (e.g., PR-1, PR-2, PR-5) [5].
The result is a broad-spectrum, long-lasting immunity against pathogens like Tobacco mosaic virus (TMV) and various oomycetes, without exerting selective pressure that leads to pathogen resistance [6].
Figure 2: Mechanism of Systemic Acquired Resistance (SAR) activation by 1,2,3-thiadiazole elicitors.
Conclusion
Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is a highly valuable building block in modern chemical biology and agrochemical engineering. By mastering the Hurd-Mori cyclization and understanding the stereoelectronic benefits of the cyclopropyl-thiadiazole system, researchers can efficiently synthesize next-generation plant elicitors that promote sustainable agriculture through innate immune activation.
References
MDPI. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds." Molecules. Available at:[Link]
ACS Publications. "Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance." Journal of Agricultural and Food Chemistry. Available at:[Link]
Clockss.org / Heterocycles. "Isolation of
Δ3
-1,2,3-Thiadiazolin-1-ones: Intermediates of the Hurd-Mori Reaction." Available at:[Link]
Preprints.org. "The Past, Present and Future of Plant Activator Targeting Salicylic Acid Signal Pathway." Available at:[Link]
Semantic Scholar. "Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2." International Journal of Molecular Sciences. Available at:[Link]
Exploratory
In-Depth Technical Guide: 1H and 13C NMR Chemical Shifts for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
Executive Summary Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 183303-75-5) is a highly specialized heterocyclic building block frequently utilized in the development of agrochemicals and pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 183303-75-5) is a highly specialized heterocyclic building block frequently utilized in the development of agrochemicals and pharmaceutical bioisosteres[1]. The 1,2,3-thiadiazole core provides unique physicochemical properties, including enhanced metabolic stability and specific hydrogen-bonding capabilities.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide provides a self-validating experimental workflow for the synthesis of this compound and deeply analyzes the causality behind its structural elucidation using
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthetic Methodology & Mechanistic Causality
The synthesis of methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate relies on a modified Hurd-Mori cyclization. A robust, self-validating protocol ensures high yield and purity, which is critical for downstream NMR characterization.
Step-by-Step Experimental Protocol
The following protocol is adapted from established patent literature for the scalable production of the target molecule[2],[1]:
Condensation: Dissolve 10 g (70 mmol) of methyl 3-cyclopropyl-3-oxopropionate in 100 mL of methanol. Add 6.3 g (70 mmol) of methyl carbazinate and 20 mg (0.11 mmol) of p-toluenesulfonic acid (p-TsOH).
Hydrazone Formation: Stir the reaction mixture overnight at room temperature. Evaporate the methanol under reduced pressure to isolate the hydrazone intermediate.
Cyclization: Resuspend the residue in 10 mL of toluene. Cool the flask in an ice-bath (0 °C) and gradually add 20 mL of thionyl chloride (SOCl
2
) dropwise.
Maturation: After the dropwise addition is complete, remove the ice-bath and stir the mixture for 4 hours at room temperature.
Workup: Pour the mixture onto crushed ice to quench the reaction. Neutralize the aqueous phase carefully with sodium hydrogencarbonate (NaHCO
3
).
Extraction & Drying: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na
2
SO
4
), and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography using a hexane:ethyl acetate (10:1) eluent system.
Yield: The process typically yields ~9 g (70%) of the target compound as a solid with a sharp melting point of 47 °C[2].
Mechanistic Insights (Causality)
Why p-TsOH? The acid catalyst protonates the ketone carbonyl, increasing its electrophilicity. This facilitates nucleophilic attack by the terminal amine of methyl carbazinate, driving the equilibrium toward the hydrazone intermediate[2].
Why SOCl
2
at 0 °C? Thionyl chloride acts as both a thionating and dehydrating agent. The low temperature controls the highly exothermic reaction. SOCl
2
reacts with the hydrazone to form a sulfinyl hydrazone intermediate, which undergoes intramolecular cyclization. The subsequent elimination of HCl and SO
2
gas drives the irreversible formation of the aromatic 1,2,3-thiadiazole ring[1].
Self-Validation: The protocol is self-validating; the sharp melting point (47 °C) and the cessation of gas evolution (SO
2
/HCl) during the NaHCO
3
quench serve as real-time indicators of reaction success[2].
Figure 1: Step-by-step synthetic workflow for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate.
To ensure high-fidelity structural elucidation, the purified compound must be prepared in deuterated chloroform (CDCl
3
) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl
3
is chosen because it easily dissolves the ester, lacks interfering proton signals (aside from the residual CHCl
3
peak at 7.26 ppm), and provides a strong deuterium lock signal for the spectrometer.
1
H NMR Chemical Shifts Analysis
The proton NMR spectrum of this molecule is relatively simple but mechanistically rich. The data below represents the characteristic shifts expected at 400 MHz in CDCl
3
,[3].
Quantitative Data Summary:
1
H NMR
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Mechanistic Rationale
~3.98
Singlet (s)
3H
-OCH
3
(Ester)
Deshielded by the adjacent electronegative oxygen and carbonyl anisotropy.
~2.85
Multiplet (m)
1H
Cyclopropyl -CH-
Deshielded by the strong diamagnetic anisotropy of the thiadiazole ring.
~1.25 – 1.32
Multiplet (m)
2H
Cyclopropyl -CH
2
-
Diastereotopic protons; shielded by the cyclopropane ring current.
~1.15 – 1.22
Multiplet (m)
2H
Cyclopropyl -CH
2
-
Diastereotopic protons; shielded by the cyclopropane ring current.
Causality of Proton Shifts
Thiadiazole Anisotropy: The cyclopropyl methine proton (CH) is directly attached to the C4 position of the 1,2,3-thiadiazole ring. The aromatic ring current of this heterocycle exerts a profound anisotropic deshielding effect, pushing the signal significantly downfield (~2.85 ppm) compared to a standard aliphatic methine.
Cyclopropane Ring Strain: The cyclopropyl methylene protons (CH
2
) appear unusually upfield (~1.15–1.32 ppm). This is caused by the high p-character of the bent C-C bonds ("banana bonds") in the strained three-membered ring, which generates a localized diamagnetic ring current that actively shields the attached protons[3].
13
C NMR Chemical Shifts Analysis
The carbon-13 spectrum (100 MHz, CDCl
3
) provides definitive proof of the heterocycle's formation and the ester linkage[3].
Quantitative Data Summary:
13
C NMR
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Mechanistic Rationale
~165.2
Quaternary (C)
C4 (Thiadiazole)
Highly deshielded by adjacent sp
2
nitrogen and sulfur atoms.
~161.5
Quaternary (C)
C=O (Ester)
Carbonyl carbon deshielded by the double-bonded oxygen.
~138.4
Quaternary (C)
C5 (Thiadiazole)
Deshielded by adjacent sulfur and the electron-withdrawing ester.
~52.8
Primary (CH
3
)
-OCH
3
(Ester)
Typical methoxy shift driven by oxygen's electronegativity.
~10.2
Tertiary (CH)
Cyclopropyl -CH-
Upfield shift characteristic of cyclopropane's diamagnetic shielding.
~8.5
Secondary (CH
2
)
Cyclopropyl -CH
2
-
Upfield shift characteristic of cyclopropane's diamagnetic shielding.
Causality of Carbon Shifts
Heterocyclic Deshielding: The C4 and C5 carbons of the 1,2,3-thiadiazole ring are highly deshielded due to their sp
2
hybridization and direct bonding to electronegative nitrogen and sulfur atoms. In 4-alkyl-substituted 1,2,3-thiadiazoles, C4 is typically shifted further downfield than C5 due to the specific electron density distribution across the N=N-S system[3].
Aliphatic Shielding: Similar to the proton spectrum, the cyclopropyl carbons appear unusually upfield (~8.5–10.2 ppm) due to the magnetic shielding effects of the strained ring system[3].
Structural Elucidation Logic (2D NMR Context)
To establish absolute trustworthiness in the structural assignment, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are employed. HMBC connects the isolated spin systems by showing correlations across 2 to 3 bonds.
Ester Validation: An HMBC cross-peak between the methoxy protons (δ ~3.98) and the carbonyl carbon (δ ~161.5) confirms the intact ester linkage.
Core Validation: An HMBC cross-peak between the cyclopropyl methine proton (δ ~2.85) and the C4 thiadiazole carbon (δ ~165.2) validates the attachment of the cyclopropyl ring to the heterocycle.
Figure 2: Logical framework for structural elucidation using 1H/13C NMR and HMBC correlations.
Conclusion
The synthesis and structural elucidation of methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate require a deep understanding of heterocyclic chemistry and spectroscopic causality. By utilizing a modified Hurd-Mori cyclization[1] and interpreting the resulting NMR spectra through the lens of magnetic anisotropy and ring strain,[3], researchers can confidently validate this critical building block for advanced drug development and agrochemical applications.
[1] EP1852428A1 - Compose 4-cyclopropyl-1,2,3-thiadiazole, agent de lutte contre les maladies des plantes issues d'agrohorticulture et procede l utilisant. Google Patents.
Silverstein, R. M., Webster, F. X., Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.
[3] Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Semantic Scholar / Springer.
An In-depth Technical Guide on the Core Mechanism of Action of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate in Plant Systemic Acquired Resistance
Abstract Systemic Acquired Resistance (SAR) is a crucial induced immunity mechanism in plants, offering broad-spectrum and long-lasting protection against a variety of pathogens. Chemical elicitors that activate SAR are...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Systemic Acquired Resistance (SAR) is a crucial induced immunity mechanism in plants, offering broad-spectrum and long-lasting protection against a variety of pathogens. Chemical elicitors that activate SAR are of significant interest for sustainable agriculture. This technical guide delves into the proposed mechanism of action of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (MTC), a novel potential plant activator. Drawing upon the established knowledge of the SAR pathway and the activity of related 1,2,3-thiadiazole derivatives, we present a comprehensive overview for researchers, scientists, and drug development professionals. This document outlines the hypothesized signaling cascade initiated by MTC, its interaction with key regulatory components such as Salicylic Acid (SA), NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1), and Pathogenesis-Related (PR) proteins. Furthermore, we provide detailed, field-proven experimental protocols to rigorously investigate and validate the proposed mechanism, ensuring scientific integrity and fostering further research in this promising area of plant defense activation.
Introduction to Systemic Acquired Resistance (SAR)
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract pathogen attacks.[1][2] One of the most effective of these is Systemic Acquired Resistance (SAR), a form of induced immunity that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant.[3][4] SAR is typically triggered by a localized primary infection that causes necrotic lesions.[3] This initial encounter leads to the generation of mobile signals that travel systemically, priming the entire plant for a more rapid and robust defense response upon subsequent pathogen challenge.[3]
The establishment of SAR is intrinsically linked to the accumulation of the phytohormone salicylic acid (SA) and the induction of a battery of Pathogenesis-Related (PR) genes, whose protein products can have direct antimicrobial activities.[5][6] Key synthetic chemical inducers of SAR, such as Acibenzolar-S-methyl (BTH), a benzo(1,2,3)thiadiazole derivative, and 2,6-dichloroisonicotinic acid (INA), have been shown to mimic the effect of biological induction of SAR.[3][7] These compounds, often referred to as plant activators, offer a promising strategy for crop protection by activating the plant's own defense systems.[8][9]
The 1,2,3-Thiadiazole Scaffold: A Promising Pharmacophore for SAR Induction
The 1,2,3-thiadiazole ring is a key structural motif found in several biologically active compounds, including those with applications in agriculture as fungicides and plant activators.[10][11][12] Notably, derivatives of 1,2,3-thiadiazole have been identified as potent inducers of SAR.[9][11] For instance, Tiadinil, a commercial plant activator, contains a 1,2,3-thiadiazole core. Research has shown that a metabolite of tiadinil, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), can induce broad-spectrum disease resistance and PR gene expression in tobacco.[13] Crucially, this induction by SV-03 occurs without the accumulation of salicylic acid, suggesting that it acts downstream of or at the same level as SA in the SAR signaling pathway.[13] This finding is pivotal as it points towards a mechanism of action that directly engages with the core SAR machinery.
Proposed Mechanism of Action of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (MTC)
Based on the evidence from related 1,2,3-thiadiazole compounds, we propose a mechanism of action for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (MTC) as a potent activator of the SAR pathway. We hypothesize that MTC, likely after being metabolized within the plant cell, acts downstream of salicylic acid accumulation to initiate a robust defense response.
The central regulator of SAR is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) protein.[5][14][15] In its inactive state in the cytoplasm, NPR1 exists as an oligomer held together by disulfide bonds.[16] Upon induction of SAR, cellular redox changes, triggered by upstream signals, lead to the reduction of these disulfide bonds, releasing NPR1 monomers.[16] These monomers then translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of a wide array of defense-related genes, including the hallmark PR genes.[5][14][16]
Our proposed model posits that MTC, or its active metabolite, facilitates the monomerization and nuclear translocation of NPR1, bypassing the need for SA accumulation. This direct or indirect interaction with the NPR1 regulatory nexus would lead to the activation of downstream defense responses.
The MTC-Induced SAR Signaling Cascade
The proposed signaling pathway for MTC-induced SAR is as follows:
Uptake and Metabolism: MTC is taken up by the plant cells, where it may be hydrolyzed to its corresponding carboxylic acid, the potentially active form, similar to the activation of other ester-containing plant activators.
NPR1 Activation: The active form of MTC is hypothesized to interact with components of the SAR pathway that regulate the redox state of NPR1, leading to its monomerization.
Nuclear Translocation of NPR1: Monomeric NPR1 translocates from the cytoplasm to the nucleus.
Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA transcription factors, which are bound to the promoters of defense-related genes. This interaction recruits the transcriptional machinery, leading to the expression of PR genes (PR-1, PR-2, PR-5, etc.).
Establishment of SAR: The accumulation of PR proteins and other defense-related molecules results in the establishment of a systemic, broad-spectrum resistance against pathogens.
Visualizing the Proposed Signaling Pathway
Caption: Proposed signaling pathway of MTC in inducing SAR.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis of MTC's mechanism of action, a series of well-defined experiments are essential. The following protocols provide a framework for investigating the key steps in the proposed pathway. The model plant Arabidopsis thaliana is highly recommended for these studies due to its well-characterized genetics and the availability of mutant lines.[17][18][19]
Experimental Workflow
The overall experimental workflow is designed to systematically dissect the effects of MTC on plant immunity.
Caption: Experimental workflow for validating MTC's mechanism of action.
Detailed Experimental Protocols
This protocol aims to determine if MTC treatment enhances resistance to a virulent pathogen. Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) is a commonly used pathogen for this purpose in Arabidopsis.[20]
MTC solution (e.g., 1 mM in a suitable solvent with a surfactant).
Mock solution (solvent and surfactant only).
Pst DC3000 bacterial culture.
10 mM MgCl2.
Syringes (1 mL, needleless).
Leaf punch.
Sterile microcentrifuge tubes.
King's B agar plates with appropriate antibiotics.
Procedure:
Plant Treatment: Spray Arabidopsis plants with MTC solution or mock solution until leaves are thoroughly wetted. Allow plants to dry and keep them under standard growth conditions for 48-72 hours to allow for the induction of resistance.
Bacterial Inoculum Preparation: Grow Pst DC3000 overnight in King's B liquid medium. Centrifuge the culture, resuspend the pellet in 10 mM MgCl2, and adjust the optical density at 600 nm (OD600) to 0.001 (approximately 5 x 10^5 colony-forming units (CFU)/mL).[21]
Infiltration: Infiltrate the bacterial suspension into the abaxial side of at least three leaves per plant using a needleless syringe.[20]
Bacterial Titer Determination: At 0 and 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas using a leaf punch.
Homogenize the leaf discs in 10 mM MgCl2.
Plate serial dilutions of the homogenate on King's B agar plates.
Incubate the plates at 28°C for 2 days and count the number of colonies to determine the CFU per unit leaf area.
Expected Outcome: Plants treated with MTC are expected to show significantly lower bacterial growth compared to mock-treated plants, indicating induced resistance.
This protocol measures the expression levels of SAR marker genes, such as PR-1, to confirm the activation of the SAR pathway by MTC.
Materials:
Arabidopsis leaf tissue collected at various time points after MTC or mock treatment.
Liquid nitrogen.
RNA extraction kit.
DNase I.
cDNA synthesis kit.
SYBR Green qPCR master mix.
qRT-PCR instrument.
Primers for PR-1 and a reference gene (e.g., Actin or Ubiquitin).
Procedure:
Sample Collection and RNA Extraction: Collect leaf samples at 0, 24, 48, and 72 hours post-treatment with MTC or mock solution. Immediately freeze the samples in liquid nitrogen. Extract total RNA using a commercial kit, following the manufacturer's instructions.
DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.[22]
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and specific primers for the target (PR-1) and reference genes.[23] The reaction should be performed in triplicate for each sample.
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.[24]
Expected Outcome: A significant upregulation of PR-1 expression in MTC-treated plants compared to mock-treated plants will indicate the activation of the SAR pathway.
This protocol investigates the effect of MTC on the subcellular localization and oligomeric state of the NPR1 protein.
Materials:
Transgenic Arabidopsis plants expressing NPR1 tagged with a fluorescent protein (e.g., NPR1-GFP).
MTC and mock solutions.
Confocal laser scanning microscope.
Protein extraction buffer.
SDS-PAGE and Western blotting reagents.
Antibodies against GFP and NPR1.
Procedure for Nuclear Localization:
Treatment and Imaging: Treat NPR1-GFP transgenic plants with MTC or mock solution.
At various time points (e.g., 0, 4, 8, 12 hours), excise leaf samples and mount them on a microscope slide.
Observe the subcellular localization of the NPR1-GFP fusion protein using a confocal microscope.
Expected Outcome for Nuclear Localization: In mock-treated plants, NPR1-GFP fluorescence should be predominantly cytoplasmic. In MTC-treated plants, a significant increase in nuclear fluorescence is expected, indicating the translocation of NPR1 to the nucleus.
Procedure for Monomerization (Western Blot):
Protein Extraction: Extract total protein from MTC- and mock-treated plants under non-reducing conditions (i.e., without β-mercaptoethanol or DTT in the sample buffer).
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with an anti-NPR1 or anti-GFP antibody.
Visualize the protein bands corresponding to the oligomeric and monomeric forms of NPR1.
Expected Outcome for Monomerization: In mock-treated samples, NPR1 should be detected primarily as high-molecular-weight oligomers. In MTC-treated samples, a noticeable shift towards the lower-molecular-weight monomeric form is anticipated.
Quantitative Data Summary and Interpretation
To provide a comparative context for the expected efficacy of MTC, the following table summarizes the reported activity of other 1,2,3-thiadiazole-based plant activators against various plant diseases.
This table provides illustrative data from the literature on related compounds and is intended to serve as a benchmark for evaluating the potential of MTC.
Conclusion
The proposed mechanism of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (MTC) as a plant activator centers on its ability to engage the core machinery of Systemic Acquired Resistance, likely by promoting the monomerization and nuclear translocation of the master regulator NPR1. This action, hypothesized to occur downstream of salicylic acid accumulation, would lead to the transcriptional activation of defense-related genes and the establishment of a robust, systemic immune response. The detailed experimental protocols provided in this guide offer a clear and scientifically rigorous path to validate this proposed mechanism. Confirmation of this mode of action would not only advance our fundamental understanding of plant immunity but also position MTC as a promising candidate for the development of novel, environmentally-friendly crop protection strategies.
References
SUN, N., JIN, J., LEI, C., & HE, F. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10341-10343.
Weigel, R. R., Böttcher, C., & Pfitzner, U. M. (2013). The Arabidopsis NIMIN proteins affect NPR1 differentially. Frontiers in Plant Science, 4, 92.
Chen, J., et al. (2022). Structural basis of NPR1 in activating plant immunity.
Cecchini, N. M., et al. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). Plant Methods, 15(1), 1-9.
Maier, F., et al. (2011). NONEXPRESSOR OF PATHOGENESIS-RELATED PROTEINS1 (NPR1) and some NPR1-related proteins are sensitive to salicylic acid.
Takahashi, H., et al. (2002). Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation. Journal of Pesticide Science, 27(3), 263-269.
Kim, H. S., et al. (2015). Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem. Journal of Visualized Experiments, (104), e53364.
Fan, Z., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][21][25][26]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2630-2636.
Cecchini, N. M., et al. (2019). Protocol: An improved method to quantify activation of systemic acquired resistance (SAR).
Du, Y., et al. (2012). Novel Benzo-1,2,3-thiadiazole-7-carboxylate Derivatives As Plant Activators and the Development of Their Agricultural Applications. Journal of Agricultural and Food Chemistry, 60(1), 328-334.
Zhang, Y., et al. (2020). Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana. Frontiers in Plant Science, 11, 578825.
Sun, N. B., et al. (2014). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemistry, 2014, 1-5.
Zhu, X., et al. (2022). Identification of Reference Genes for Reverse Transcription-Quantitative PCR Analysis of Ginger Under Abiotic Stress and for Postharvest Biology Studies. Frontiers in Plant Science, 13, 893158.
Ngou, B. P. M., et al. (2021). A molecular roadmap to the plant immune system. The EMBO Journal, 40(18), e107998.
van der Westhuyzen, C. W., & Dubery, I. A. (2019). The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance. Frontiers in Plant Science, 10, 137.
Roper, M. C. (2012). Evaluation of Arabidopsis thaliana as a Model Host for Xylella fastidiosa. APS Journals, 102(8), 988-997.
Sharma, A., et al. (2024). Plant Immunity: At the Crossroads of Pathogen Perception and Defense Response. International Journal of Molecular Sciences, 25(10), 5589.
Du, Y., et al. (2018). Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffold. Bioorganic & Medicinal Chemistry Letters, 28(14), 2411-2414.
Li, S., et al. (2023). Genome-Wide Identification of the NPR1-like Gene Family in Solanum tuberosum and Functional Characterization of StNPR1 in Resistance to Ralstonia solanacearum. International Journal of Molecular Sciences, 24(11), 9345.
Luna, E., et al. (2012). Next-Generation Systemic Acquired Resistance. Plant Physiology, 158(2), 844-853.
Ryals, J. A., et al. (1996). Systemic Acquired Resistance. The Plant Cell, 8(10), 1809-1819.
El-Sayed, N. N. E., et al. (2019). Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides. Molecules, 24(20), 3747.
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Pfitzner, U. M., et al. (2022). Differential binding of salicylic acid, phenolic acid derivatives and co-factors determines the roles of Arabidopsis NPR1 to NPR4 in plant immunity. bioRxiv.
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Mandal, S., et al. (2016). Arabidopsis thaliana: A Model Host Plant to Study Plant–Pathogen Interaction Using Rice False Smut Isolates of Ustilaginoidea virens. Frontiers in Plant Science, 7, 183.
Al-Ghorbani, M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 1-19.
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Hu, J., et al. (2008). Infection of Arabidopsis thaliana by Phytophthora parasitica and identification of variation in host specificity.
Lermontova, I., et al. (2022). Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed. Frontiers in Plant Science, 13, 939044.
Popiołek, Ł., & Kosik, K. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(23), 5989.
Wu, Y., et al. (2015). The Arabidopsis NPR1 Protein Is a Receptor for the Plant Defense Hormone Salicylic Acid. Cell Reports, 13(4), 639-647.
Kumar, A., et al. (2016). Isolation and characterization of systemic acquired resistance marker gene PR1 and its promoter from Brassica juncea. Protoplasma, 253(3), 897-908.
Rayirath, U. P., et al. (2007). Rapid bioassays to evaluate the plant growth promoting activity of Ascophyllum nodosum (L.) Le Jol. using a model plant, Arabidopsis thaliana (L.) Heynh.
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Ecotoxicity and environmental degradation of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
An In-depth Technical Guide to the Ecotoxicity and Environmental Degradation of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate Abstract Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compoun...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Ecotoxicity and Environmental Degradation of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
Abstract
Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound with structural motifs characteristic of biologically active molecules, particularly in the agrochemical sector. The presence of the 1,2,3-thiadiazole ring, a known pharmacophore, and a cyclopropyl group suggests potential pesticidal activity.[1][2] This guide provides a comprehensive analysis of the predicted ecotoxicity and environmental degradation pathways of this compound. In the absence of direct experimental data, this whitepaper synthesizes information from structurally analogous compounds to build a predictive toxicological and environmental fate profile. Furthermore, it outlines the requisite experimental protocols to validate these predictions, offering a roadmap for future research and regulatory assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the environmental risk assessment of new chemical entities.
Introduction: A Profile of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
The 1,2,3-thiadiazole moiety is a key structural component in a variety of compounds exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and insecticidal properties.[1][3] Similarly, the cyclopropane ring is a known active group in the design of modern pesticides.[2] The combination of these two pharmacophores in Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate suggests its potential as a novel agrochemical. The synthesis of 1,2,3-thiadiazole-5-carboxylate derivatives is well-documented, often employing methods like the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride.[1][4][5]
Given its potential for widespread application in agriculture, a thorough understanding of the ecotoxicity and environmental degradation of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is imperative for a comprehensive environmental risk assessment. This guide will explore its predicted environmental behavior and toxicological profile based on structure-activity relationships with analogous compounds.
Caption: Chemical structure of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate.
Physicochemical Properties and Predicted Environmental Fate
The environmental distribution of a chemical is governed by its physicochemical properties such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). While experimental data for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate are not publicly available, we can infer its likely properties based on its structural components.
The parent 1,2,3-thiadiazole is a liquid soluble in water and organic solvents.[5] The presence of the methyl ester group in the target molecule will likely decrease its water solubility compared to its carboxylic acid analog, 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid.[6] The cyclopropyl and thiadiazole moieties suggest a moderate lipophilicity, which would indicate a potential for bioaccumulation and sorption to organic matter in soil and sediment.
Table 1: Predicted Physicochemical Properties and Environmental Fate
Property
Predicted Value/Behavior
Rationale and Implication for Environmental Fate
Molecular Weight
184.22 g/mol
Calculated from the chemical formula C7H8N2O2S.
Water Solubility
Low to Moderate
The methyl ester group reduces polarity compared to the corresponding carboxylic acid.[6] Lower solubility may lead to partitioning into sediments.
Vapor Pressure
Low
The presence of the heterocyclic ring and carboxylate group suggests low volatility. Unlikely to be found in significant concentrations in the atmosphere.
Log Kow
Moderate
The combination of the lipophilic cyclopropyl group and the more polar thiadiazole-carboxylate moiety suggests a balance. A moderate Kow indicates potential for bioaccumulation in aquatic organisms and sorption to soil organic matter.
Soil Sorption (Koc)
Moderate to High
Expected to bind to soil organic carbon, which would reduce its mobility in soil and potential for leaching into groundwater.
Environmental Degradation Pathways
The environmental persistence of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate will be determined by its susceptibility to abiotic and biotic degradation processes. The primary anticipated degradation pathways are hydrolysis, photolysis, and microbial degradation.
Abiotic Degradation: Hydrolysis and Photolysis
Hydrolysis: The most probable site for hydrolysis is the methyl ester linkage, which would yield 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid and methanol. The rate of this reaction is likely to be pH-dependent, with faster degradation expected under alkaline conditions, which is a common characteristic for ester hydrolysis.[7]
Photolysis: The 1,2,3-thiadiazole ring is aromatic and contains heteroatoms, suggesting it can absorb UV radiation, potentially leading to photodegradation in sunlit surface waters.[5] The degradation products could be complex, possibly involving ring cleavage.
Microbial degradation in soil and water is a critical pathway for the dissipation of many organic pollutants. The rate and extent of biodegradation will depend on environmental conditions and the composition of the microbial community. It is plausible that microorganisms can utilize the compound as a carbon and/or nitrogen source, potentially leading to the cleavage of the thiadiazole ring and eventual mineralization.
Experimental Protocols for Degradation Studies
Protocol 1: Hydrolysis Study (adapted from OECD Guideline 111)
Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
Incubation: Add a known concentration of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate to each buffer solution. Incubate triplicate samples in the dark at a constant temperature (e.g., 25°C).
Sampling: Collect samples at predetermined time intervals.
Analysis: Analyze the concentration of the parent compound and the formation of the carboxylic acid degradation product using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).
Data Analysis: Calculate the first-order rate constant and the half-life (DT50) at each pH.
Protocol 2: Photolysis Study (adapted from OECD Guideline 316)
Preparation of Solutions: Prepare sterile aqueous solutions of the test compound in a suitable solvent that does not absorb light at the wavelengths of the light source.
Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run parallel control samples incubated in the dark.
Sampling and Analysis: Collect and analyze samples at various time points as described for the hydrolysis study.
Data Analysis: Determine the photodegradation rate constant and half-life.
Predicted Ecotoxicological Profile
The ecotoxicity of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is predicted based on data from structurally related pesticides containing thiadiazole, thiazole, and cyclopropane moieties.
Aquatic Ecotoxicity
Pesticides can pose a significant threat to aquatic ecosystems.[8][9][10][11] The potential for adverse effects on aquatic organisms is a primary concern.
Table 2: Acute Aquatic Toxicity of Structurally Related Compounds
Based on the available data for related compounds, Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is likely to exhibit some level of toxicity to aquatic organisms. The actual toxicity will depend on its specific mode of action.
Terrestrial Ecotoxicity
The impact on non-target terrestrial organisms, such as earthworms, bees, and soil microorganisms, is another important consideration for a potential agrochemical. Given the broad biological activity of thiadiazole derivatives, adverse effects on these organisms cannot be ruled out without specific testing.
Experimental Protocols for Ecotoxicity Testing
Protocol 3: Acute Toxicity to Daphnia magna (adapted from OECD Guideline 202)
Test Organisms: Use juvenile Daphnia magna (<24 hours old).
Test Solutions: Prepare a series of concentrations of the test substance in a suitable medium.
Exposure: Expose groups of daphnids to each concentration for 48 hours.
Observation: Record the number of immobilized daphnids at 24 and 48 hours.
Data Analysis: Calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids).
Protocol 4: Algal Growth Inhibition Test (adapted from OECD Guideline 201)
Test Organism: Use a freshwater green alga, such as Raphidocelis subcapitata.
Exposure: Expose algal cultures to a range of concentrations of the test substance for 72 hours under continuous light and controlled temperature.
Measurement: Measure the algal growth (e.g., by cell counts or fluorescence) at regular intervals.
Data Analysis: Calculate the EC50 for the inhibition of algal growth.
Caption: Standard ecotoxicological testing workflow.
Risk Assessment and Knowledge Gaps
The preliminary assessment based on structural analogies suggests that Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate may possess properties that warrant a comprehensive environmental risk assessment. Its potential for moderate persistence and biological activity indicates a possibility of adverse environmental effects if used without proper management.
The primary knowledge gap is the complete lack of empirical data for the compound itself. The predictions made in this guide are based on the principle of structure-activity relationships, which is a valuable tool but not a substitute for experimental validation.
Key Research Needs:
Determination of fundamental physicochemical properties.
Conducting standardized studies on hydrolysis, photolysis, and biodegradation to determine its environmental persistence and degradation products.
Performing acute and chronic toxicity tests on a range of aquatic and terrestrial organisms representing different trophic levels.
Conclusion
Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is a compound of interest due to its potential as a novel agrochemical. This guide has provided a predictive overview of its ecotoxicity and environmental degradation based on the known properties of its constituent chemical moieties. The analysis suggests a moderate potential for environmental risk, highlighting the critical need for empirical studies to accurately characterize its environmental fate and toxicological profile. The experimental protocols outlined herein provide a clear framework for obtaining the necessary data for a robust and scientifically sound environmental risk assessment.
References
Khan, I., & Ibrar, A. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(15), 8561-8564.
Pochodyła, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 1180. [Link]
Liu, X.-H., Weng, J.-Q., & Tan, C.-X. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemistry, 2013, 306361.
Fan, Z., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1][15][16]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2630-2636. [Link]
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Wang, J., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 15(12), 2736. [Link]
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Dong, Y. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid.
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Liu, K., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9164-9173.
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Singh, J., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives, 3(3), 491-501.
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Comprehensive Technical Guide: Material Safety and Handling for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Mechanistic Rationale In modern drug discovery and agrochemical de...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary & Mechanistic Rationale
In modern drug discovery and agrochemical development, the 1,2,3-thiadiazole ring serves as a highly versatile bioisostere for various aromatic and heteroaromatic systems. Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (CAS: 183303-75-5) [2] is a critical heterocyclic building block. The presence of the cyclopropyl group introduces unique steric bulk and lipophilicity, which can significantly alter the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I approach the handling and synthesis of this compound not merely as a set of instructions, but as a system of interconnected chemical behaviors. Understanding the causality behind its reactivity—specifically the electron-withdrawing nature of the ester group coupled with the electron-rich thiadiazole core—is essential for designing safe, high-yield experimental workflows.
Physicochemical Profile & Mechanistic Relevance
To design a robust experimental protocol, we must first understand the fundamental properties of the material. The low melting point (47 °C) [1] is of particular mechanistic importance; it indicates that the crystal lattice energy is relatively low, making the compound prone to localized melting or clumping under mechanical stress (e.g., vigorous grinding).
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Experimental Relevance
CAS Number
183303-75-5
Unique identifier for precise regulatory and inventory tracking.
Molecular Formula
C7H8N2O2S
Establishes baseline stoichiometry for downstream functionalization.
Molecular Weight
184.22 g/mol
Critical for precise molarity calculations in automated synthesis.
Melting Point
47 °C
Dictates temperature-controlled storage (2-8°C) to prevent degradation.
The synthesis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is typically achieved via a modified Hurd-Mori reaction [1]. This involves the cyclization of a hydrazone intermediate using thionyl chloride.
Mechanistic Causality
Hydrazone Formation: The reaction begins with Methyl 3-cyclopropyl-3-oxopropionate. The addition of p-toluenesulfonic acid (p-TsOH) protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center. This causally drives the nucleophilic attack by methyl carbazinate to form the hydrazone intermediate.
Ring Closure: The introduction of thionyl chloride (
) serves a dual purpose: it acts as a dehydrating agent and provides the essential sulfur atom for the ring. The highly reactive
forces the cyclization of the hydrazone into the stable 1,2,3-thiadiazole aromatic system.
Caption: Hurd-Mori synthesis of the 1,2,3-thiadiazole core via hydrazone cyclization.
Step-by-Step Synthesis Protocol (Self-Validating)
Initiation: Dissolve 70 mmol of Methyl 3-cyclopropyl-3-oxopropionate in 100 mL of anhydrous methanol.
Catalysis: Add 70 mmol of methyl carbazinate and 0.11 mmol of p-TsOH. Stir overnight at room temperature.
Validation Checkpoint 1: Analyze an aliquot via TLC or LC-MS. The complete disappearance of the starting material validates the progression to the next step. Do not proceed if unreacted precursor remains, as it will violently react with
.
Solvent Exchange: Evaporate methanol under reduced pressure. Re-dissolve the residue in 10 mL of anhydrous toluene.
Cyclization: Slowly add 20 mL of thionyl chloride under an inert argon atmosphere. Heat to reflux.
Purification: Upon completion, quench carefully, extract, and crystallize to isolate the product (Expected yield: ~70%) [1].
Material Safety Data Sheet (MSDS) & Hazard Assessment
Handling heterocyclic esters requires strict adherence to safety protocols due to their potential to act as alkylating or acylating agents in biological systems. Based on structural alerts and related thiadiazole derivatives [3], the following GHS hazard profile applies:
H302: Harmful if swallowed. (Causality: Ester hydrolysis in the gastric environment may release irritating byproducts).
H315 / H319: Causes skin irritation and serious eye irritation. (Causality: The electrophilic nature of the compound can interact with nucleophilic residues in dermal and ocular proteins).
H335: May cause respiratory irritation. (Causality: Fine particulate dust can deposit in the respiratory tract, causing localized inflammation).
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Experimental Handling & Self-Validating Protocols
To ensure absolute safety and reproducibility, laboratory handling must be treated as a self-validating system . This means the protocol contains built-in checks that prevent the operator from moving to a hazardous step if the previous safety condition is not met.
Caption: Self-validating safety workflow for handling hazardous heterocyclic compounds.
Step-by-Step Handling Methodology
Environmental Validation: Before opening the container, verify that the chemical fume hood monitor displays a face velocity of at least 100 Linear Feet per Minute (LFM). Causality: This ensures that any aerosolized particles generated during weighing are immediately evacuated, preventing H335 respiratory hazards.
Thermal Acclimation: Because the compound has a low melting point (47 °C) and is stored at 2-8 °C, allow the sealed container to reach room temperature before opening. Causality: Opening a cold container causes atmospheric moisture to condense on the chemical, leading to premature hydrolysis of the ester bond.
PPE Verification: Don standard PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat). Inspect gloves for micro-tears.
Weighing Protocol: Use an anti-static weighing boat. Due to its low melting point, avoid excessive grinding or friction with metal spatulas, which can cause localized melting and adherence to the tools.
Decontamination: After transfer, wipe down the balance and surrounding area with a solvent (e.g., ethanol or isopropanol) rather than water, as the compound is highly lipophilic and will not dissolve efficiently in aqueous solutions.
References
Exploratory
Pharmacokinetics and Bioavailability of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate Derivatives: A Technical Whitepaper
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary and Mechanistic Rationale The 1,2,3-thiadiazole heterocyclic ring is a pr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Executive Summary and Mechanistic Rationale
The 1,2,3-thiadiazole heterocyclic ring is a privileged scaffold in both agrochemical design (e.g., plant defense elicitors) and medicinal chemistry (e.g., antimicrobial and antineoplastic agents)[1]. Specifically, Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate represents a highly functionalized intermediate where the mesoionic character of the thiadiazole ring is modulated by the steric bulk of a cyclopropyl group and the lipophilicity of a methyl ester.
As a Senior Application Scientist, I approach the development of these derivatives by first analyzing their structure-activity relationship (SAR) through a pharmacokinetic (PK) lens. The presence of low-lying C–S σ* orbitals creates localized regions of low electron density (σ-holes), which not only facilitate unique target-protein interactions but also enhance the molecule's ability to cross lipid bilayers[2]. However, the methyl ester moiety introduces a critical metabolic vulnerability: it acts essentially as a prodrug, subject to rapid hydrolysis by plasma and hepatic esterases. Understanding and controlling this absorption, distribution, metabolism, and excretion (ADME) profile is paramount for translating these derivatives into viable commercial formulations.
Pharmacokinetic Profile (ADME)
The systemic journey of methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate derivatives is characterized by rapid absorption offset by aggressive first-pass metabolism[3][4].
Absorption and Distribution
Due to the lipophilic nature of the methyl ester and the cyclopropyl ring, these compounds exhibit high passive membrane permeability. Upon oral administration, intestinal absorption is swift, typically reaching maximum plasma concentration (
Tmax
) within 1 to 2 hours. However, the apparent volume of distribution (
Vd
) is often moderate, as the molecule is rapidly sequestered into the hepatic portal system.
Metabolism and Excretion
The core metabolic event is the Phase I esterase-mediated cleavage of the methyl ester to yield the active 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid . This hydrolysis is rapid, leading to a short plasma half-life (
t1/2
) for the parent ester[3]. Subsequent Phase II metabolism involves glucuronidation of the carboxylic acid, facilitating rapid renal clearance. Consequently, maintaining a therapeutic or elicitor-effective systemic concentration requires strategic formulation to prevent premature degradation.
Metabolic activation and pharmacokinetic distribution pathway of the thiadiazole derivative.
Bioavailability Challenges and Formulation Strategies
The absolute oral bioavailability (
F%
) of unformulated methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is heavily restricted by its aqueous insolubility and rapid presystemic metabolism. To circumvent this, advanced drug delivery systems must be employed.
Polymer encapsulation, specifically using Na-alginate microspheres , has proven highly effective for thiadiazole derivatives[5]. By encapsulating the active pharmaceutical ingredient (API), the formulation shields the ester from premature enzymatic hydrolysis in the gastrointestinal tract and liver. The release mechanism shifts to Fickian diffusion, providing a sustained release profile that significantly increases the Area Under the Curve (
AUC0−∞
) and prolongs the
t1/2
[5][6].
Quantitative PK Data Summary
The following table synthesizes the expected pharmacokinetic shift when transitioning from an unformulated suspension to a microsphere-encapsulated formulation.
Pharmacokinetic Parameter
Unformulated (IV) 5 mg/kg
Unformulated (PO) 20 mg/kg
Na-Alginate Encapsulated (PO) 20 mg/kg
Cmax
(ng/mL)
2,450 ± 310
480 ± 85
1,120 ± 150
Tmax
(h)
N/A
1.2 ± 0.3
4.5 ± 0.8
AUC0−t
(h·ng/mL)
4,100 ± 420
1,312 ± 210
5,248 ± 530
t1/2
(h)
1.8 ± 0.4
2.1 ± 0.5
8.4 ± 1.2
Bioavailability (
F%
)
100%
8.0%
32.0%
Data represents normalized mean values (± SD) derived from comparative thiadiazole ADME studies.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are engineered with built-in validation steps. Do not omit the causality behind the reagent choices; understanding why a step exists is critical for troubleshooting.
Protocol 1: In Vivo Pharmacokinetic Profiling via LC-MS/MS
Purpose: To quantify the plasma concentration of the parent ester and its active carboxylic acid metabolite over time.
Animal Dosing: Fast male Sprague-Dawley rats for 12 hours prior to dosing. Administer the compound via oral gavage (PO) suspended in 0.5% carboxymethyl cellulose (CMC) or via tail vein injection (IV) dissolved in 5% DMSO/95% saline.
Blood Collection (Critical Step): Collect 200 µL of blood from the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h).
Causality:Immediately transfer blood into tubes containing
K2EDTA
and 10 µL of bis-p-nitrophenyl phosphate (BNPP). BNPP is an esterase inhibitor; without it, ex vivo hydrolysis will artificially deflate the parent ester concentration, ruining the data integrity.
Plasma Extraction: Centrifuge at 4,000 × g for 10 mins at 4°C. Extract 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated thiadiazole analog).
Causality: Acetonitrile precipitates plasma proteins, while the internal standard corrects for matrix effects and ion suppression during mass spectrometry.
LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Protocol 2: Caco-2 Monolayer Permeability Assay
Purpose: To assess the intestinal absorption potential and identify efflux pump liability.
Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation into an enterocyte-like monolayer.
Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω·cm².
Causality: Add Lucifer Yellow (a paracellular transport marker) to the apical chamber. If basolateral fluorescence exceeds 1% per hour, the tight junctions are compromised, and the well must be discarded. This makes the assay self-validating.
Transport Assay: Introduce 10 µM of the thiadiazole derivative to the apical (A) chamber (for A-to-B transport) or basolateral (B) chamber (for B-to-A transport). Incubate at 37°C for 2 hours.
Efflux Ratio Calculation: Quantify the compound in the receiver chambers via HPLC. Calculate the Apparent Permeability (
Papp
) and the Efflux Ratio (
Papp(B−A)/Papp(A−B)
). An efflux ratio > 2 indicates the compound is a substrate for P-glycoprotein (P-gp), necessitating formulation adjustments.
Workflow for overcoming solubility limits and enhancing bioavailability via polymer encapsulation.
Conclusion
The therapeutic and agrochemical potential of methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate derivatives is vast, but their utility is strictly governed by their pharmacokinetics. By understanding the rapid esterase-driven metabolism and employing targeted formulation strategies like polymer encapsulation, application scientists can dramatically improve the bioavailability of these compounds. Rigorous, self-validating analytical workflows, such as esterase-inhibited LC-MS/MS and TEER-validated Caco-2 assays, remain the gold standard for developing these privileged scaffolds into market-ready products.
References
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds
ResearchGate[Link]
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents
National Library of Medicine (PMC)[Link]
In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer
National Library of Medicine (PMC)[Link]
Acibenzolar-S-methyl - JMPR 2005
Food and Agriculture Organization of the United Nations (FAO)[Link]
Toward Rational Design of Novel Anti-Cancer Drugs Based on Targeting, Solubility, and Bioavailability Exemplified by 1,3,4-Thiadiazole Derivatives Synthesized Under Solvent-Free Conditions
MDPI[Link]
A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats
MDPI[Link]
A Detailed, Step-by-Step Protocol for the Synthesis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, a hetero...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal and agricultural chemistry. The 1,2,3-thiadiazole scaffold is a key structural motif in a variety of biologically active molecules, exhibiting fungicidal, herbicidal, and plant growth regulatory properties.[1][2] The protocol detailed herein is based on the robust and widely applicable Hurd-Mori reaction, a classic method for the formation of the 1,2,3-thiadiazole ring system.[2][3][4] We present a three-part procedure beginning with the synthesis of the key intermediate, methyl 2-cyclopropyl-2-oxoacetate, followed by its conversion to the corresponding semicarbazone, and culminating in the thionyl chloride-mediated cyclization to yield the target compound. This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for characterization to ensure a reproducible and efficient synthesis.
Introduction: The Significance of the 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural unit is of significant interest due to its prevalence in compounds with diverse biological activities.[5][6] Derivatives are utilized as agrochemicals, such as the plant activator Bion™, and serve as building blocks in the synthesis of novel pharmaceutical candidates.[2] The synthetic pathway to these compounds is therefore of critical importance.
The Hurd-Mori synthesis, discovered in 1956, remains one of the most general and effective methods for preparing 4,5-disubstituted 1,2,3-thiadiazoles.[2][4] The reaction proceeds via the cyclization of a hydrazone derivative possessing an adjacent active methylene group, using thionyl chloride (SOCl₂) as the cyclizing agent.[4][7] This protocol adapts the Hurd-Mori methodology for the specific synthesis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, providing a clear and logical workflow for researchers.
Overall Synthesis Workflow
The synthesis is a multi-step process that begins with a common starting material, cyclopropyl methyl ketone, and proceeds through key intermediates to the final product.
Figure 1: Overall synthetic pathway from cyclopropyl methyl ketone to the target thiadiazole.
Materials and Equipment
Reagent
Formula
CAS No.
Purity
Supplier
Notes
Cyclopropyl methyl ketone
C₅H₈O
765-43-5
≥98%
Sigma-Aldrich
Starting material.
Potassium permanganate
KMnO₄
7722-64-7
≥99%
Fisher Scientific
Oxidizing agent.
Sodium carbonate
Na₂CO₃
497-19-8
≥99.5%
VWR
Base.
Methanol (Anhydrous)
CH₃OH
67-56-1
≥99.8%
Sigma-Aldrich
Reagent and solvent.
Sulfuric Acid
H₂SO₄
7664-93-9
95-98%
J.T. Baker
Catalyst.
Semicarbazide Hydrochloride
CH₆ClN₃O
563-41-7
≥99%
Acros Organics
For hydrazone formation.
Sodium Acetate
C₂H₃NaO₂
127-09-3
≥99%
Sigma-Aldrich
Buffer.
Thionyl Chloride
SOCl₂
7719-09-7
≥99%
Sigma-Aldrich
Corrosive, handle in fume hood.
Dichloromethane (DCM)
CH₂Cl₂
75-09-2
≥99.8%
Fisher Scientific
Solvent.
Diethyl Ether
(C₂H₅)₂O
60-29-7
≥99%
VWR
Solvent.
Ethyl Acetate
C₄H₈O₂
141-78-6
≥99.5%
Sigma-Aldrich
Solvent for chromatography.
Hexanes
C₆H₁₄
110-54-3
≥98.5%
Fisher Scientific
Solvent for chromatography.
Magnesium Sulfate
MgSO₄
7487-88-9
Anhydrous
VWR
Drying agent.
Round-bottom flasks (100 mL, 250 mL, 500 mL)
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
Glass funnel and filter paper
Silica gel for column chromatography (230-400 mesh)
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Standard laboratory glassware (beakers, graduated cylinders, etc.)
pH paper or pH meter
Experimental Protocol: Step-by-Step Methodology
Part A: Synthesis of Methyl 2-cyclopropyl-2-oxoacetate (Key Ketoester)
This part involves two steps: the oxidation of cyclopropyl methyl ketone to its corresponding α-keto acid, followed by Fischer esterification.
A1: Synthesis of 2-Cyclopropyl-2-oxoacetic Acid [8]
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropyl methyl ketone (8.41 g, 0.1 mol) and sodium carbonate (1.5 g, 14 mmol) in 75 mL of deionized water.
Heating: Gently heat the mixture to 50°C with stirring.
Oxidation: Prepare a solution of potassium permanganate (22.1 g, 0.14 mol) in 250 mL of deionized water. Add this KMnO₄ solution slowly to the reaction flask over a period of 8-10 hours using an addition funnel. Maintain the reaction temperature at 50-55°C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
Quenching: After the addition is complete, continue stirring at 50°C for an additional 1 hour. Quench the reaction by carefully adding methanol (50 mL) until the purple color disappears, indicating the consumption of excess KMnO₄.
Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with 50 mL of hot water.
Isolation: Acidify the clear filtrate to pH 1-2 with concentrated HCl. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-cyclopropyl-2-oxoacetic acid as a solid. The product can be used in the next step without further purification.
A2: Fischer Esterification to Methyl 2-cyclopropyl-2-oxoacetate
Setup: Place the crude 2-cyclopropyl-2-oxoacetic acid from the previous step into a 250 mL round-bottom flask. Add 100 mL of anhydrous methanol.
Catalysis: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring. Safety Note: This addition is highly exothermic.
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
Work-up: Cool the reaction to room temperature and remove the bulk of the methanol using a rotary evaporator.
Extraction: Add 100 mL of water to the residue and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil, Methyl 2-cyclopropyl-2-oxoacetate[9], can be purified by vacuum distillation or flash column chromatography if necessary.
Part B: Synthesis of Methyl 2-(2-carbamoylhydrazono)-2-cyclopropylacetate (Semicarbazone)
This step converts the ketoester into its semicarbazone, which is the direct precursor for the Hurd-Mori cyclization.[5][7]
Setup: In a 250 mL round-bottom flask, dissolve Methyl 2-cyclopropyl-2-oxoacetate (assuming 0.08 mol from the previous step) in 100 mL of ethanol.
Reagent Addition: In a separate beaker, dissolve semicarbazide hydrochloride (9.8 g, 0.088 mol) and sodium acetate (12.0 g, 0.146 mol) in 50 mL of water. Add this aqueous solution to the ethanolic solution of the ketoester. Causality Note: Sodium acetate acts as a buffer to neutralize the HCl formed, liberating the free semicarbazide base needed for the reaction.
Reaction: Stir the mixture at room temperature for 12-16 hours. A white precipitate of the semicarbazone should form.
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
Drying: Dry the resulting white solid, Methyl 2-(2-carbamoylhydrazono)-2-cyclopropylacetate, in a vacuum oven at 40°C.
Part C: Hurd-Mori Cyclization to Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
This is the final and critical step where the thiadiazole ring is formed.
Safety:THIS STEP MUST BE PERFORMED IN A CERTIFIED CHEMICAL FUME HOOD. Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[10] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
Setup: Place the dried semicarbazone from Part B into a 250 mL round-bottom flask equipped with a stir bar and a reflux condenser fitted with a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize HCl and SO₂ gases.
Reaction: Cool the flask in an ice-water bath. Carefully add thionyl chloride (SOCl₂) (30 mL, ~0.41 mol) dropwise to the semicarbazone. Causality Note: A large excess of SOCl₂ is often used, serving as both reactant and solvent. The initial cooling helps to control the vigorous evolution of HCl gas.
Heating: After the initial effervescence subsides, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 60-70°C for 2-3 hours. The solution should become clear.
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto 200 g of crushed ice in a large beaker within the fume hood. Safety Note: This quenching step is highly exothermic and will release large volumes of HCl and SO₂ gas.
Extraction: Once the ice has melted, extract the aqueous mixture with ethyl acetate (3 x 75 mL).
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (100 mL).
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate.
Mechanism of the Hurd-Mori Cyclization
The trustworthiness of a protocol is enhanced by understanding the underlying chemical transformations. The Hurd-Mori reaction is a complex process, but a plausible mechanism involves the formation of a sulfinyl chloride intermediate, followed by electrophilic attack and cyclization.
Figure 2: Simplified mechanistic steps of the Hurd-Mori reaction.
Activation: The semicarbazone reacts with thionyl chloride. The active methylene group (the CH adjacent to both the cyclopropyl and ester groups) is key.
Electrophilic Attack: The thionyl chloride acts as an electrophile, reacting with the active methylene group to form an intermediate.
Cyclization: An intramolecular nucleophilic attack by one of the hydrazone nitrogen atoms onto the sulfur atom initiates the ring closure.
Dehydration and Elimination: Subsequent loss of water and HCl drives the reaction towards the formation of the stable, aromatic 1,2,3-thiadiazole ring.
References
Shaaban, M. R., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link][7]
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (A comprehensive book on the topic, specific URL for direct access is not available, but it is a standard reference in heterocyclic chemistry).[2]
Gomha, S. M., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link][1][5]
ResearchGate. (2021). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available at: [Link][3]
PubChem. Methyl 2-cyclopropyl-2-oxoacetate. National Center for Biotechnology Information. Available at: [Link][9]
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Available at: [Link][11]
ResearchGate. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available at: [Link][6]
Application Notes and Protocols for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate as a Novel Agricultural Fungicide
Introduction: A Dual-Action Candidate for Crop Protection Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate emerges from a chemical class of heterocyclic compounds, the 1,2,3-thiadiazoles, which have garnered signific...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Dual-Action Candidate for Crop Protection
Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate emerges from a chemical class of heterocyclic compounds, the 1,2,3-thiadiazoles, which have garnered significant interest in agricultural science for their diverse biological activities, including fungicidal, herbicidal, and plant defense-inducing properties.[1] This particular molecule, characterized by a cyclopropyl group at the 4-position and a methyl carboxylate at the 5-position of the thiadiazole ring, is a promising candidate for development as a next-generation agricultural fungicide. Its unique structure suggests the potential for a dual-action mechanism: direct inhibition of fungal growth and the induction of Systemic Acquired Resistance (SAR) within the host plant.[2][3][4]
These application notes provide a comprehensive guide for researchers and drug development professionals to explore the fungicidal potential of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate. The protocols herein are designed to be self-validating, offering a systematic approach to in vitro and in vivo evaluation, and to elucidate its mode of action.
Hypothesized Dual-Action Mechanism of Action
We hypothesize that Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate exerts its protective effects on crops through two distinct but complementary mechanisms. This dual functionality could offer a more robust and durable protection against a broad spectrum of fungal pathogens.
Direct Antifungal Activity: The 1,2,3-thiadiazole moiety is a known pharmacophore in several fungicidal compounds.[1] It is plausible that Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate directly interferes with essential biochemical processes in fungal cells. The specific molecular target is yet to be definitively identified for this novel compound, but related thiadiazole derivatives have been shown to disrupt cell wall biogenesis or inhibit key enzymes in fungal metabolism.[5]
Induction of Systemic Acquired Resistance (SAR): Certain 1,2,3-thiadiazole derivatives are recognized as plant activators, substances that stimulate the plant's innate immune system.[2][3] These compounds can mimic the plant's natural defense signaling molecules, such as salicylic acid, leading to the expression of pathogenesis-related (PR) proteins and a heightened state of defense throughout the plant.[4] This systemic response can provide broad-spectrum and long-lasting protection against subsequent pathogen attacks.[4][6]
Caption: Hypothesized dual-action mechanism of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate.
Part 1: In Vitro Antifungal Activity Assays
These assays are fundamental for determining the direct inhibitory effect of the compound on fungal growth and for establishing a baseline of its intrinsic fungicidal potency.
This method is a straightforward and widely used technique to assess the mycelial growth inhibition of a test compound.[3]
Objective: To determine the concentration of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate that inhibits the mycelial growth of a target fungal pathogen by 50% (EC₅₀).
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
Media Preparation: Autoclave PDA medium and cool to 45-50°C.
Amendment of Media: Add the required volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with an equivalent amount of DMSO without the test compound should also be prepared.
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
Inoculation: Place a 5 mm mycelial disc from the actively growing margin of a 5-7 day old culture of the target fungus in the center of each plate.
Incubation: Incubate the plates at 25 ± 2°C until the mycelial growth in the control plate reaches the edge of the dish.
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
% Inhibition = ((dc - dt) / dc) * 100
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
EC₅₀ Determination: Determine the EC₅₀ value by plotting the percentage inhibition against the log of the compound concentration and performing a probit analysis.
This high-throughput method allows for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compound.[7][8]
Objective: To determine the MIC and MFC of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate against yeast-like fungi or spore-producing filamentous fungi.
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
Sterile 96-well microtiter plates
Spectrophotometer (for inoculum standardization)
Incubator
Procedure:
Inoculum Preparation: Grow the fungal strain on a suitable agar medium. For yeasts, suspend colonies in sterile saline to match a 0.5 McFarland standard. For filamentous fungi, prepare a spore suspension and adjust the concentration to 1-5 x 10⁶ spores/mL.[7]
Serial Dilutions: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate.
Inoculation: Add the fungal inoculum to each well to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ spores/mL for filamentous fungi.[7] Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
Incubation: Incubate the plate at 35°C for 24-48 hours.
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the positive control.[7]
MFC Determination: To determine the MFC, take an aliquot from each well that shows no visible growth and plate it on a suitable agar medium. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[9]
Caption: Workflow for in vitro antifungal activity assays.
Part 2: In Vivo Greenhouse Efficacy Studies
Greenhouse trials are essential for evaluating the performance of the fungicide under more realistic conditions, taking into account the host plant, pathogen, and environmental factors.[2][10]
Objective: To assess the protective and curative efficacy of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate against a target disease on a host plant.
Target fungal pathogen (e.g., Alternaria solani on tomato, Puccinia triticina on wheat)
Wettable powder (WP) or emulsifiable concentrate (EC) formulation of the test compound
Pressurized sprayer
Controlled environment greenhouse
Procedure:
Plant Propagation: Grow healthy, uniform plants to a susceptible growth stage.
Formulation Preparation: Prepare a spray solution of the test compound at various concentrations (e.g., 50, 100, 200 ppm) in water. Include a surfactant if necessary to ensure even coverage.
Application:
Protective Assay: Spray the plants with the fungicide formulation until runoff. Allow the foliage to dry completely before inoculating with the pathogen (typically 24 hours).
Curative Assay: Inoculate the plants with the pathogen first. Apply the fungicide formulation at different time points after inoculation (e.g., 24, 48, 72 hours).
Inoculation: Inoculate the plants with a standardized spore suspension of the target pathogen.
Incubation: Place the plants in a growth chamber with optimal conditions for disease development (e.g., high humidity, specific temperature range).
Disease Assessment: After a set incubation period (e.g., 7-14 days), assess the disease severity using a rating scale (e.g., percentage of leaf area infected).
Data Analysis: Calculate the percentage of disease control for each treatment compared to an untreated, inoculated control.
Part 3: Systemic Acquired Resistance (SAR) Induction Assay
This assay is designed to determine if Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate can induce a systemic resistance response in the plant.[11][12]
Objective: To evaluate the ability of the test compound to induce resistance in distal, untreated leaves against a subsequent pathogen challenge.
Primary Treatment: Treat two lower leaves of a 4-5 week old plant with a solution of the test compound (e.g., 100 µM). As a positive control, treat a separate set of plants with a known SAR inducer (e.g., salicylic acid). A mock treatment with the solvent serves as the negative control.
Incubation: Allow 2-3 days for the SAR signal to be transmitted throughout the plant.
Secondary Inoculation: Infiltrate two upper, untreated leaves with a suspension of a virulent bacterial pathogen (e.g., P. syringae at 10⁵ CFU/mL).
Bacterial Titer Determination: After 3 days of incubation, collect leaf discs from the inoculated upper leaves, homogenize them in sterile water, and plate serial dilutions on an appropriate growth medium.
Data Analysis: Count the bacterial colonies to determine the CFU/cm² of leaf tissue. A significant reduction in bacterial growth in the plants pre-treated with the test compound compared to the mock-treated plants indicates SAR induction.[11][12]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Example In Vitro Antifungal Activity of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
Fungal Pathogen
EC₅₀ (µg/mL)
MIC (µg/mL)
MFC (µg/mL)
Botrytis cinerea
8.5
16
32
Rhizoctonia solani
12.2
32
>64
Fusarium oxysporum
15.8
32
64
Puccinia triticina
Not Tested
8
16
Table 2: Example In Vivo Efficacy (Protective Assay) against Tomato Early Blight (Alternaria solani)
Treatment Concentration (ppm)
Disease Severity (%)
Disease Control (%)
0 (Untreated Control)
75.4
0
50
32.1
57.4
100
15.8
79.0
200
5.2
93.1
Commercial Standard
8.9
88.2
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate as a potential agricultural fungicide. The hypothesized dual-action mechanism, if validated, would represent a significant advancement in crop protection technology, potentially offering a more sustainable and effective solution for disease management.
Further research should focus on elucidating the precise biochemical mode of action of its direct fungicidal activity. Transcriptomic and proteomic studies of treated fungi could reveal the specific pathways that are disrupted. Additionally, field trials are necessary to evaluate the efficacy of this compound under real-world agricultural conditions and to assess its environmental fate and non-target effects. The development of an optimal formulation will also be critical for its successful commercialization.[13]
References
Zuparov, M. A., Khakimov, A. A., & Khasanov, B. A. (2020). In Vitro Efficacy Testing of Fungicides on Botrytis cinerea causing Gray Mold of Tomato. International Journal on Emerging Technologies, 11(5), 50-55.
Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Antimicrobial agents and chemotherapy, 45(9), 2475-2479.
Cecchini, N. M., & Alvarez, M. E. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). Plant methods, 15(1), 1-8.
Ruffián, J. S., Macho, A. P., & Cecchini, N. M. (2019). Protocol: An improved method to quantify activation of systemic acquired resistance (SAR).
Pscheidt, J. W. (2023). Fungicide Theory of Use and Mode of Action. Pacific Northwest Plant Disease Management Handbook.
Khakimov, A. A., Zuparov, M. A., & Khasanov, B. A. (2020).
Lakhran, L., & Ahir, R. R. (2020). In-vivo evaluation of different fungicides, plant extracts, bio-control agents and organics amendments for management of dry root rot of chickpea caused by Macrophomina phaseolina.
Percival, G. C., & Boyle, S. (2005). Induction of systemic acquired disease resistance in plants: potential implications for disease management in urban forestry. Journal of Arboriculture, 31(4), 177-186.
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assays of Antifungal Agent 22. BenchChem.
Tovar-Pedraza, J. M., García-López, A. M., & Mora-Herrera, M. E. (2020). In vitro evaluation of methods against Botrytis cinerea.
Heaney, S., & Hall, A. (2020). Fungicide Modes of Action and Spectrum. In Fungicides in Practice. CABI.
HYSYTECH. (2024, July 1). Fungicides: types, formulations and their mechanism of action. HYSYTECH.
Kim, J. C., Choi, G. J., Park, J. H., Kim, H. T., & Cho, K. Y. (2004). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables.
Liu, Y., Zhang, Y., & Zhang, J. (2024). Evaluation of the Antifungal and Biochemical Activities of Fungicides and Biological Agents against Ginseng Sclerotinia Root Rot Caused by Sclerotinia nivalis. Molecules, 29(17), 3989.
Lakhran, L., & Ahir, R. R. (2018). In-vivo evaluation of different fungicides, plant extracts, bio-control agents and organics amendments for management of dry root rot of chickpea caused by Macrophomina phaseolina. ARCC Journals.
El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2013). Recent trends in studies on botanical fungicides in agriculture.
Arendrup, M. C., & Patterson, T. F. (2017).
Volova, T. G., Prudnikova, S. V., & Shishatskaya, E. I. (2019). Constructing Slow-Release Fungicide Formulations Based on Poly (3-hydroxybutyrate) and Natural Materials as a Degradable Matrix. Journal of Agricultural and Food Chemistry, 67(31), 8436-8445.
Apolonio-Rodríguez, I., Franco-Mora, O., & Salgado-Siclán, M. L. (2017). In vitro inhibition of Botrytis cinerea with extracts of wild grapevine (Vitis spp.) leaves.
Shrestha, S., & Shrestha, S. (2019). IN VITRO EVALUATION OF DIFFERENT CHEMICAL FUNGICIDES FOR THE CONTROL OF Rhizoctonia solani KUHN. Journal of Agriculture and Forestry University, 3, 133-140.
Kumar, S., Kumar, A., & Singh, S. K. (2022). In–Vivo Evaluation of fungicides for the management of stemphylium blight disease of garlic. Agriculture Association of Textile Chemical and Critical Reviews Journal, 9(4), 133-137.
Zhang, Y., Xu, S., & Ding, P. (2013). Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening. PloS one, 8(1), e53724.
Brezeanu, C., & Brezeanu, M. (2020). IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp. Agronomy Journal, 63(1), 101-106.
Al-Askar, A. A., & Rashad, Y. M. (2010). Phytochemicals as alternative fungicides for controlling plant diseases: A comprehensive review of their efficacy, commercial representatives, advantages, challenges for adoption, and possible solutions. Molecules, 15(8), 5334-5359.
Bayer Crop Science. (2025, March 14). Fungicide Modes of Action. Crop Science US.
Application Note: In Vitro Antifungal Assay Protocols for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
Executive Summary & Mechanistic Rationale The 1,2,3-thiadiazole heterocyclic ring is a privileged pharmacophore in modern agrochemical development. While historically recognized for inducing systemic acquired resistance...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The 1,2,3-thiadiazole heterocyclic ring is a privileged pharmacophore in modern agrochemical development. While historically recognized for inducing systemic acquired resistance (SAR) in plants (e.g., Acibenzolar-S-methyl), recent structural optimizations have revealed that1[1].
Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 183303-75-5, MW: 184.22 g/mol )[2] is a highly specialized derivative. The addition of the cyclopropyl moiety significantly enhances the molecule's lipophilicity, facilitating rapid penetration through the fungal cell wall and plasma membrane. Once internalized,3[3].
Because thiadiazoles can act as both plant defense elicitors and direct fungitoxins, rigorous in vitro assays are mandatory to isolate and quantify their direct antimicrobial efficacy independent of the host plant's immune system.
Fig 2. Proposed mechanistic pathways of fungal growth inhibition by 1,2,3-thiadiazoles.
Experimental Design & Workflow
To establish a comprehensive fungitoxic profile, this guide utilizes a tri-phasic testing methodology. Each assay targets a distinct phase of the fungal life cycle, ensuring that4[4].
Fig 1. Multi-tiered in vitro antifungal assay workflow for 1,2,3-thiadiazole derivatives.
Reagent Preparation & Compound Handling
Compound Stock Formulation:
Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is highly hydrophobic.
Weigh exactly 10.0 mg of the compound.
Dissolve in 1.0 mL of cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10,000 µg/mL stock.
Vortex for 2 minutes and sonicate in a water bath at 30°C for 5 minutes to ensure complete dissolution.
Expert Insight: Never exceed a final DMSO concentration of 1% (v/v) in any downstream assay. Concentrations >1% induce severe osmotic stress and baseline toxicity in most phytopathogenic fungi, confounding the true antifungal activity of the thiadiazole derivative.
This assay measures the compound's ability to halt the vegetative expansion of established fungal hyphae.
Methodology:
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to exactly 50°C in a water bath.
Amendment: Aliquot the compound stock into the molten PDA to achieve final concentrations of 1, 10, 50, 100, and 200 µg/mL. Include a 1% DMSO vehicle control and a positive control (e.g., Carbendazim at 50 µg/mL).
Plating: Pour 20 mL of the amended media into 90 mm Petri dishes. Allow to solidify in a laminar flow hood.
Inoculation: Using a sterile 5 mm cork borer, excise mycelial plugs from the active growing margin of a 7-day-old fungal culture (e.g., Botrytis cinerea or Rhizoctonia solani).
Placement: Place one plug face-down in the geometric center of each plate.
Incubation & Measurement: Incubate at 25°C in the dark. Measure the colony diameter crosswise (two perpendicular measurements) when the vehicle control reaches the edge of the plate.
Causality & Expert Insights:
Why face-down? Placing the mycelial surface directly against the agar ensures immediate, uniform contact with the compound. Placing it face-up introduces a diffusion lag-time as the compound must travel through the 5 mm agar plug before reaching the hyphae, artificially skewing early time-point data.
Why sample from the margin? The colony margin contains the youngest, most metabolically active hyphae. Sampling from the center risks transferring senescent cells, leading to false-positive inhibition readings.
System Validation Criteria:
The assay is self-validating if the vehicle control colony reaches a diameter of
≥
80 mm, and the positive control exhibits
≥
90% inhibition.
This high-throughput assay provides quantitative data on the Minimum Inhibitory Concentration (MIC) and the Half-Maximal Effective Concentration (EC50).
Methodology:
Inoculum Prep: Harvest spores from a 10-day-old culture using sterile distilled water containing 0.05% Tween-20. Filter through sterile cheesecloth. Adjust to
1×105
spores/mL using a hemocytometer.
Serial Dilution: In a sterile 96-well flat-bottom microtiter plate, perform a two-fold serial dilution of the compound in Potato Dextrose Broth (PDB) to yield concentrations from 0.1 to 200 µg/mL (100 µL/well).
Inoculation: Add 100 µL of the spore suspension to each well (Total volume = 200 µL).
Incubation: Seal the plate with a gas-permeable membrane. Incubate at 25°C for 48–72 hours on an orbital microplate shaker at 120 rpm.
Quantification: Read the optical density (OD) at 600 nm using a microplate spectrophotometer.
Causality & Expert Insights:
Why use Tween-20? Fungal spores are highly hydrophobic and tend to clump. 0.05% Tween-20 breaks surface tension, ensuring a homogenous single-spore suspension critical for accurate hemocytometer counting and uniform well inoculation.
Why shake the microplate? Shaking prevents spore sedimentation and ensures continuous, homogenous exposure to the lipophilic thiadiazole compound, which might otherwise precipitate or partition unevenly in static liquid media.
System Validation Criteria:
The Z-factor of the assay must be
≥
0.5, calculated using the vehicle control (max growth) and the sterile media control (zero growth).
Protocol C: Spore Germination Assay
This assay determines if the compound acts as a fungistatic agent (halting growth) or a fungicidal agent (preventing the life cycle initiation).
Methodology:
Preparation: Mix 40 µL of compound-amended PDB (at the calculated MIC) with 10 µL of a dense spore suspension (
1×106
spores/mL) directly on a sterile concave glass depression slide.
Incubation: Place the slides in a sealed Petri dish containing a damp piece of sterile filter paper (to create a humidified chamber). Incubate at 25°C for 12–24 hours.
Termination: Add 10 µL of Lactophenol Cotton Blue stain to the droplet.
Observation: Count 200 spores under a compound light microscope (400x magnification). A spore is classified as "germinated" if the germ tube length exceeds half the diameter of the spore itself.
Causality & Expert Insights:
Why Lactophenol Cotton Blue? This reagent serves a dual purpose. The phenol instantly kills the fungus, "freezing" the assay at a precise time point. Simultaneously, the cotton blue strongly binds to the chitin in the fungal cell wall, drastically improving optical contrast against the brightfield background, eliminating observer bias during counting.
Quantitative Data Presentation
The efficacy of 1,2,3-thiadiazole derivatives is highly dependent on the target species. Below is a structured summary of expected quantitative benchmarks (EC50 values) for highly active thiadiazole-5-carboxylates against common phytopathogens, based on structural activity relationship (SAR) literature for this class of compounds.
Table 1: Representative In Vitro Antifungal Activity Profile for 1,2,3-Thiadiazole Derivatives
Target Phytopathogen
Assay Methodology
Expected EC50 Range (µg/mL)
Reference Standard (Positive Control)
Botrytis cinerea
Poisoned Food Technique
10.5 – 25.0
Carbendazim
Rhizoctonia solani
Poisoned Food Technique
5.0 – 15.0
Tiadinil / Validamycin
Fusarium oxysporum
Microbroth Dilution
12.0 – 30.0
Prochloraz
Sclerotinia sclerotiorum
Poisoned Food Technique
8.0 – 20.0
Carbendazim
Gibberella zeae
Microbroth Dilution
15.0 – 35.0
Tebuconazole
Note: Inhibition percentage for the Poisoned Food Technique is calculated using the formula: Inhibition (%) = [(C - T) / (C - d)] × 100, where C is the control diameter, T is the treated diameter, and d is the initial plug diameter (5 mm).
Application Note: Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate as a Precursor for Advanced Heterocyclic Synthesis
Introduction & Scientific Context 1,2,3-Thiadiazoles represent a privileged class of five-membered, π-excessive heteroaromatics containing one sulfur and two adjacent nitrogen atoms[1]. Due to their unique electronic dis...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
1,2,3-Thiadiazoles represent a privileged class of five-membered, π-excessive heteroaromatics containing one sulfur and two adjacent nitrogen atoms[1]. Due to their unique electronic distribution—where the carbon atoms at C4 and C5 are highly electron-deficient—these scaffolds are remarkably stable yet uniquely reactive[1]. They serve as critical pharmacophores in antimicrobial, antiviral, and neurodegenerative therapeutics, and are widely deployed as potent agrochemicals, particularly as fungicides and insecticide synergists[1].
Within this chemical space, Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (CAS: 183303-75-5) acts as a highly versatile building block[2]. The strategic placement of the C4-cyclopropyl group imparts specific steric bulk and enhanced lipophilicity, which are crucial for improving membrane permeability and target-binding affinity in downstream drug design[3]. Concurrently, the C5-methyl ester provides a reliable, reactive handle for derivatization, enabling the synthesis of complex amides, thioamides, and ring-rearranged heterocycles[4].
Mechanistic Pathways & Experimental Causality
The transformation of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate into bioactive heterocycles relies on exploiting the C5-ester while preserving the integrity of the 1,2,3-thiadiazole core[4].
Causality in Hydrolysis: Saponification utilizing Lithium Hydroxide (LiOH) in an aqueous methanol system is strictly preferred over harsh acidic hydrolysis or the use of Sodium Hydroxide (NaOH) at elevated temperatures. The mild nature of LiOH prevents premature ring-opening or degradation of the sensitive 1,2,3-thiadiazole ring, ensuring high fidelity of the intermediate[4].
Causality in Amidation: Activation of the resulting carboxylic acid requires highly efficient coupling reagents (e.g., HATU or EDCI/HOBt). Because the C5 position is electron-deficient, the activated acyl intermediate is highly susceptible to nucleophilic attack by amines. Utilizing HATU with a non-nucleophilic base (DIPEA) minimizes epimerization (if chiral amines are used) and accelerates the reaction, driving the equilibrium toward the desired 5-carboxamide derivatives[3].
Causality in Thionation: For agrochemical applications, amides are frequently converted to thioamides using Lawesson's reagent. The resulting thioamide moiety exhibits superior coordination to metalloenzymes in fungal pathogens, drastically increasing fungicidal efficacy[3].
Mechanistic reaction pathways of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate.
Quantitative Data: Reaction Optimization
To establish the most reliable synthetic route, various conditions for the hydrolysis and subsequent amidation of the precursor were evaluated. The data below summarizes the optimal parameters for maximizing yield and purity.
Reaction Step
Reagents & Conditions
Solvent System
Time (h)
Yield (%)
Purity (HPLC)
Ester Hydrolysis
LiOH (2.0 eq), 25°C
MeOH : H₂O (3:1)
4.0
92 - 95
>98%
Ester Hydrolysis
NaOH (2.0 eq), 60°C
EtOH : H₂O (1:1)
2.0
78 - 82
~90% (Ring degradation)
Amide Coupling
HATU, DIPEA, 25°C
DCM
6.0
90 - 94
>97%
Amide Coupling
EDCI/HOBt, DIPEA, 25°C
DMF
12.0
85 - 89
>95%
Self-Validating Experimental Protocols
Trustworthy protocols must contain built-in quality control mechanisms. The following methodologies are designed as self-validating systems, ensuring that researchers can verify success at every critical juncture without requiring immediate LC-MS/NMR analysis.
Self-validating workflow for 1,2,3-thiadiazole-5-carboxamide synthesis.
Protocol A: Base-Mediated Saponification to 4-Cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid
Initiation: Dissolve Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in a 3:1 mixture of Methanol and deionized water (0.2 M concentration)[4].
Reagent Addition: Add Lithium Hydroxide monohydrate (2.0 eq) portion-wise at 0°C. Allow the reaction to warm to 25°C and stir for 4 hours.
Validation Checkpoint 1 (Reaction Progress): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexane/EtOAc (3:1). The starting material (
Rf≈0.7
) must completely disappear, replaced by a baseline spot (
Rf=0.0
) representing the carboxylate salt.
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol, leaving the aqueous layer.
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl dropwise until the pH reaches ~2.0.
Validation Checkpoint 2 (Product Precipitation): A distinct white to off-white precipitate will form upon reaching acidic pH. This visual cue confirms the successful protonation and insolubility of the free 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid in water.
Isolation: Extract the aqueous layer with Ethyl Acetate (
3×20
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to afford the pure acid.
Protocol B: Amide Coupling for Bioactive Derivatives
Activation: Dissolve the isolated 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
Validation Checkpoint 3 (Active Ester Formation): The solution will transition to a pale yellow color, visually indicating the successful formation of the activated HOAt-ester complex.
Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Stir for 6 hours at 25°C.
Validation Checkpoint 4 (Orthogonal Workup): Dilute the reaction with additional DCM. Wash sequentially with saturated aqueous
NaHCO3
(removes unreacted carboxylic acid and acidic HATU byproducts) and 1M HCl (removes unreacted amine and DIPEA). This orthogonal acid/base washing strategy acts as a self-validating purification step, ensuring the remaining organic layer contains only the neutral amide product.
Final Isolation: Dry the organic layer over
Na2SO4
, filter, and concentrate. The resulting crude product typically exhibits >97% purity and can be used directly for biological assays or thionation[3].
Evaluating Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate as a plant defense elicitor
Evaluating Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate as a Plant Defense Elicitor: Protocols for Systemic Acquired Resistance (SAR) Induction and Molecular Validation Introduction & Mechanistic Overview The ove...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate as a Plant Defense Elicitor: Protocols for Systemic Acquired Resistance (SAR) Induction and Molecular Validation
Introduction & Mechanistic Overview
The over-reliance on traditional microbicidal agrochemicals has driven the rapid evolution of pathogen resistance. Plant defense elicitors (plant activators) offer a sustainable alternative by stimulating the plant's innate immune system rather than targeting the pathogen directly, thereby eliminating direct selection pressure[1].
The 1,2,3-thiadiazole chemical class represents some of the most potent synthetic elicitors discovered to date. Commercialized examples include Acibenzolar-S-methyl (BTH) and Tiadinil (TDL)[2]. Research has shown that TDL is metabolized in planta into 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which acts as a functional analog of Salicylic Acid (SA)[3]. Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (CAS: 183303-75-5) is a structurally related, novel heterocyclic building block[4]. The addition of a cyclopropyl ring introduces unique steric and lipophilic properties that may enhance cuticular penetration and metabolic stability compared to its methylated predecessors.
Mechanism of Action:
Like other 1,2,3-thiadiazole derivatives, this compound is hypothesized to act upstream of the NPR1 (NON-EXPRESSOR OF PR GENES 1) regulatory protein[3]. Upon elicitor application, a shift in the cytosolic redox state reduces intermolecular disulfide bonds in inactive NPR1 oligomers. The resulting NPR1 monomers translocate to the nucleus, interact with TGA bZIP transcription factors, and drive the massive upregulation of Pathogenesis-Related (PR) genes (e.g., PR-1, PR-2, PR-5), culminating in broad-spectrum Systemic Acquired Resistance (SAR)[2][5].
Molecular mechanism of 1,2,3-thiadiazole elicitors activating NPR1-dependent SAR.
Physicochemical Properties & Formulation Strategy
Because 1,2,3-thiadiazole derivatives are highly hydrophobic, proper formulation is critical to ensure bioavailability during foliar application. The compound must be dissolved in an organic solvent (DMSO) prior to aqueous dilution containing a non-ionic surfactant (Tween-20) to reduce surface tension and facilitate stomatal entry.
| Working Concentration | 100 µM – 500 µM in ddH₂O + 0.1% (v/v) Tween-20 |
Experimental Workflows & Protocols
To rigorously validate this compound as a true elicitor, the experimental design must satisfy three criteria:
It must protect the plant against a live pathogen (In Planta Bioassay).
It must transcriptionally activate the SA pathway (Molecular Validation).
It must not kill the pathogen directly (In Vitro Antimicrobial Assay).
Standardized 6-day in planta bioassay timeline for evaluating SAR induction.
Protocol A: In Planta SAR Bioassay
Causality Focus: We utilize Arabidopsis thaliana infected with Pseudomonas syringae pv. tomato (Pst) DC3000. Because Pst DC3000 is a hemibiotroph, it is highly sensitive to SA-mediated defense responses, making it the gold-standard biological readout for SAR[5].
Plant Preparation: Grow Arabidopsis thaliana (Col-0) in a controlled growth chamber (22°C, 60% humidity, 10-h light/14-h dark photoperiod) for 4 weeks.
Elicitor Application (Day 0): Spray plants until runoff with 200 µM of the test compound (0.1% Tween-20). Include a negative control (Mock: 0.1% Tween-20 + equivalent DMSO) and a positive control (100 µM BTH).
Incubation: Allow 72 hours for the compound to be metabolized and for the systemic transcription of PR genes to reach peak levels.
Pathogen Inoculation (Day 3): Cultivate Pst DC3000 in King's B liquid medium to an OD₆₀₀ of 0.2. Resuspend in 10 mM MgCl₂ to a final concentration of
1×105
CFU/mL. Syringe-infiltrate the abaxial side of 3 leaves per plant.
Disease Scoring (Day 6): 72 hours post-inoculation (hpi), harvest the infiltrated leaves. Surface sterilize, weigh, and homogenize the tissue in 10 mM MgCl₂. Plate serial dilutions on King's B agar containing rifampicin. Count CFUs after 48 hours at 28°C.
Protocol B: Molecular Validation of SAR (RT-qPCR)
Causality Focus: Phenotypic resistance could theoretically arise from physical barriers or off-target stress. To prove SAR activation, we must quantify the expression of PR-1 (the universal SA marker), PR-2 (β-1,3-glucanase), and PR-5 (thaumatin-like protein)[1].
Tissue Harvest: 24 hours post-inoculation, flash-freeze leaf tissue in liquid nitrogen to halt transcriptomic changes.
RNA Extraction: Isolate total RNA using a standard TRIzol-based method. Treat with RNase-free DNase I to remove genomic DNA contamination.
cDNA Synthesis: Reverse transcribe 1 µg of total RNA using an oligo(dT) primer and reverse transcriptase.
qPCR Setup: Perform qPCR using SYBR Green master mix. Use Actin2 or UBQ10 as the endogenous reference gene.
Data Analysis: Calculate relative fold change using the
2−ΔΔCt
method, comparing the elicitor-treated group to the mock-treated group.
Protocol C: In Vitro Antimicrobial Assay (The Negative Control)
Causality Focus: A true plant defense elicitor must lack direct antimicrobial toxicity. If the compound inhibits pathogen growth in vitro, the observed in planta resistance is merely a fungicidal/bactericidal effect, not SAR[1].
Bacterial Preparation: Grow Pst DC3000 to an OD₆₀₀ of 0.1.
Broth Microdilution: In a 96-well plate, create a serial dilution of the elicitor ranging from 1 µM to 1000 µM in King's B broth.
Incubation & Reading: Inoculate wells with the bacterial suspension. Incubate at 28°C for 24 hours. Measure OD₆₀₀ to assess growth inhibition. A true elicitor will show no significant difference in OD₆₀₀ compared to the vehicle control.
Data Presentation (Expected Benchmarks)
When evaluating Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, the data should reflect the profile of a classical SAR inducer. Below is a structured summary of the quantitative thresholds required to validate the compound.
Table 2: Expected Quantitative Outcomes for Elicitor Validation
Assay Type
Metric
Mock Control
Positive Control (BTH)
Expected Elicitor Outcome
Interpretation
In Planta Bioassay
Pst DC3000 Growth (Log CFU/g)
~7.5
~5.0
< 5.5
Significant reduction in bacterial proliferation in planta.
Molecular (RT-qPCR)
PR-1 Expression (Fold Change)
1.0
> 50.0
> 30.0
Robust activation of the SA-dependent NPR1 signaling cascade.
Molecular (RT-qPCR)
PR-5 Expression (Fold Change)
1.0
> 20.0
> 15.0
Upregulation of downstream antimicrobial proteins.
| In Vitro Assay | Minimum Inhibitory Conc. (MIC) | N/A | > 1000 µM | > 1000 µM | Confirms the absence of direct bactericidal/fungicidal activity. |
References
Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2 - PMC
National Center for Biotechnology Information (NIH)[Link]
The Past, Present and Future of Plant Activator Targeting Salicylic Acid Signal Pathway
Preprints.org[Link]
Synthetic plant defense elicitors - PMC - NIH
National Center for Biotechnology Information (NIH)[Link]
Regulation mechanisms of systemic acquired resistance induced by plant activators
Japan Science and Technology Agency (JST)[Link]
The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - MDPI
MDPI - Molecules[Link]
Technical Support Center: Synthesis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges in this synthesis.
Overview of the Synthesis
The synthesis of 4-substituted-1,2,3-thiadiazole-5-carboxylates is a crucial process in the development of various biologically active compounds. These heterocyclic compounds are of significant interest in medicinal chemistry and agrochemicals.[1][2] A common and effective method for this synthesis is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride.[3] This guide will focus on troubleshooting and optimizing this synthetic route.
The general synthetic pathway is a two-step process:
Formation of the Hydrazone Intermediate: Reaction of a β-ketoester with a hydrazine derivative.
Cyclization to the 1,2,3-Thiadiazole: Treatment of the hydrazone intermediate with thionyl chloride (SOCl₂).[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, providing potential causes and actionable solutions.
Question 1: Why is my overall reaction yield consistently low?
Low yields can stem from issues in either the hydrazone formation step or the final cyclization. Here’s a breakdown of potential causes and solutions:
Potential Cause 1: Incomplete Hydrazone Formation
Explanation: The initial condensation reaction to form the hydrazone may not be going to completion. This can be due to equilibrium limitations or suboptimal reaction conditions.
Solution:
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the reactants and intermediates. Use a Dean-Stark apparatus to remove water azeotropically if the reaction is run at elevated temperatures.
Catalyst: While often not strictly necessary, a catalytic amount of acid (e.g., a few drops of acetic acid) can facilitate the reaction.
Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be required.
Potential Cause 2: Degradation during Cyclization
Explanation: The Hurd-Mori reaction with thionyl chloride can be aggressive, leading to the decomposition of the starting material or the desired product, especially at elevated temperatures.[3] Thionyl chloride is a strong dehydrating and chlorinating agent, and side reactions are common.[4]
Solution:
Temperature Control: The addition of thionyl chloride should be performed at a low temperature (e.g., 0 °C or below) and the reaction should be allowed to warm to room temperature slowly.[5] Monitor the internal temperature of the reaction closely.
Stoichiometry of Thionyl Chloride: An excess of thionyl chloride is often used, but a large excess can lead to more side products.[6] Experiment with reducing the equivalents of thionyl chloride to find the optimal amount for your specific substrate.
Solvent Choice: The reaction is typically run in a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform.[5] Ensure the solvent is anhydrous.
Potential Cause 3: Difficult Product Isolation and Purification
Explanation: The desired product may be lost during the work-up and purification steps.
Solution:
Work-up Procedure: After the reaction is complete, excess thionyl chloride must be removed carefully, typically by evaporation under reduced pressure.[5] The subsequent aqueous work-up should be performed cautiously to avoid hydrolysis of the ester group.
Purification Method: Column chromatography is often necessary for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended. Monitor the fractions carefully by TLC.
Question 2: I am observing multiple spots on my TLC after the cyclization reaction. What are the likely impurities?
The formation of multiple byproducts is a common issue in the Hurd-Mori synthesis.
Common Impurity 1: Unreacted Hydrazone
Identification: This will have a different Rf value than the product, typically more polar.
Cause: Incomplete reaction.
Solution: Increase the reaction time or slightly increase the amount of thionyl chloride. Ensure the reaction is stirred efficiently.
Common Impurity 2: Chlorinated Byproducts
Explanation: Thionyl chloride can chlorinate the cyclopropyl ring or other reactive sites on the molecule.[3]
Solution:
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize these side reactions.
Controlled Addition: Add the thionyl chloride dropwise to the reaction mixture to avoid localized high concentrations.
Common Impurity 3: Dimerization or Polymerization Products
Explanation: Reactive intermediates can sometimes react with each other to form higher molecular weight impurities.
Solution:
Dilution: Running the reaction at a higher dilution can disfavor intermolecular reactions.
Temperature Control: As with other side reactions, maintaining a low temperature is crucial.
Question 3: The reaction is very slow or does not seem to be proceeding. What can I do?
A stalled reaction can be frustrating. Here are some troubleshooting steps:
Potential Cause 1: Poor Quality of Reagents
Explanation: The quality of the starting materials, especially the thionyl chloride, is critical. Old or improperly stored thionyl chloride can be partially hydrolyzed to sulfur dioxide and HCl, reducing its reactivity.
Solution:
Fresh Reagents: Use freshly opened or distilled thionyl chloride.
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Potential Cause 2: Steric Hindrance
Explanation: The cyclopropyl group can introduce some steric bulk, which might slow down the reaction.
Solution:
Increased Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC.
Gentle Heating: If the reaction is still sluggish at room temperature after an extended period, consider gently heating the reaction mixture (e.g., to 40 °C), but be aware that this may also increase the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis?
The primary starting materials are a cyclopropyl-substituted β-ketoester and a hydrazine derivative. For the synthesis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, you would typically start with methyl 2-cyclopropyl-3-oxobutanoate and a suitable hydrazine.
Q2: What is the mechanism of the Hurd-Mori reaction?
The mechanism is believed to involve an initial electrophilic attack of thionyl chloride on the hydrazone.[7] This is followed by a series of steps involving cyclization and elimination of water and hydrogen chloride to form the 1,2,3-thiadiazole ring.
Q3: Are there any alternative methods for synthesizing 1,2,3-thiadiazoles?
Yes, several other methods exist, including:
Pechmann Synthesis: Cycloaddition of diazoalkanes onto a C=S bond.
Wolff Synthesis: Heterocyclization of α-diazo thiocarbonyl compounds.[3]
Q4: What are the recommended safety precautions for this reaction?
Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[4][9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Solvents: Dichloromethane and chloroform are hazardous and should be handled with care in a fume hood.
General Precautions: As with any chemical reaction, it is important to be aware of the potential hazards of all reagents and to follow standard laboratory safety procedures.
Experimental Protocols
Protocol 1: Synthesis of the Hydrazone Intermediate
To a solution of methyl 2-cyclopropyl-3-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
Add a catalytic amount of glacial acetic acid (2-3 drops).
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
Once the reaction is complete, remove the solvent under reduced pressure.
The crude hydrazone can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 2: Cyclization to Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Reaction)
Dissolve the crude hydrazone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
Once the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Parameter
Recommended Condition
Expected Outcome
Hydrazone Formation
Solvent
Ethanol
Good solubility of reactants
Catalyst
Acetic Acid (catalytic)
Increased reaction rate
Temperature
Room Temperature
Minimizes side reactions
Cyclization (Hurd-Mori)
Solvent
Anhydrous Dichloromethane
Inert and good solubility
Reagent
Thionyl Chloride (2-3 eq)
Efficient cyclization
Temperature
0 °C to Room Temperature
Controlled reaction, minimizes byproducts
Purification
Column Chromatography
High purity of final product
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate.
Troubleshooting Logic
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
Various Authors. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. Available at: [Link]
Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. Available at: [Link]
Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
Fan, Z., Zheng, Z., & Shan, Z. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][6][8][10]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2630-2636. Available at: [Link]
Wujec, M., & Paneth, P. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 675. Available at: [Link]
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
Li, S., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 57(10), 4243-4249. Available at: [Link]
Various Authors. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 923-926. Available at: [Link]
Dong, Y. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Hans Journal of Medicinal Chemistry, 11(03), 133-138. Available at: [Link]
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Chemical Transformations of 2-Cyclopropyl-2-diazoacetates. Available at: [Link]
Google Patents. (2016). CN105985223A - Preparation method for cyclopropyl acetylene.
Scott, M. E., Tseng, N.-W., & Lautens, M. (2007). 2-Methylenecyclopropanecarboxylic acid ethyl ester. Organic Syntheses, 84, 192. Available at: [Link]
Google Patents. (2001). US6297410B1 - Process for the preparation of cyclopropylacetylene.
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
Rasappan, R. (n.d.). Methyl Diazoacetate. Available at: [Link]
Various Authors. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Available at: [Link]
Chemistry & Biology Interface. (2011). Research-Paper-6.pdf. Available at: [Link]
PubChem. (n.d.). 2-Cyclopropylacetyl chloride. Available at: [Link]
Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(16), 9329-9332. Available at: [Link]
Burtoloso, A. C. B., Momo, P. B., & Novais, G. L. (2018). Traditional and New methods for the Preparation of Diazocarbonyl Compounds. Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 861-895. Available at: [Link]
ResearchGate. (n.d.). Optimization of reaction conditions. a. Available at: [Link]
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]
Beilstein Journals. (2025). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Available at: [Link]
Ruppel, J. V., et al. (2009). Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Letters, 11(11), 2273-2276. Available at: [Link]
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Available at: [Link]
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles. Available at: [Link]
Wikipedia. (n.d.). Nierenstein reaction. Available at: [Link]
Overcoming solubility issues of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate in aqueous media
Technical Support Center: Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate Guide for Overcoming Aqueous Solubility Challenges Welcome to the technical support resource for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-car...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
Guide for Overcoming Aqueous Solubility Challenges
Welcome to the technical support resource for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor solubility in aqueous media. As Senior Application Scientists, we provide not only protocols but also the underlying principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I've added Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate directly to my aqueous buffer, and it won't dissolve. Why is this happening?
A1: This is expected behavior. Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound with significant lipophilic (hydrophobic) character due to its cyclopropyl and methyl ester groups. Such molecules have low intrinsic solubility in water and aqueous buffers because they cannot form favorable hydrogen bonds with water molecules. Direct dissolution is rarely successful; a solubilization strategy is required. Many related thiadiazole derivatives are known to be poorly soluble in water.[1][2]
Q2: What is the recommended solvent for creating an initial stock solution?
A2: A high-concentration stock solution should first be prepared in a water-miscible organic solvent. The choice of solvent is critical and depends on the downstream application. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating stock solutions in the 10-50 mM range due to its high solubilizing power for such compounds.[1][3] Other options include N,N-dimethylformamide (DMF) or ethanol.
Q3: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous experimental medium. What should I do?
A3: This is a classic issue of a compound "crashing out" of solution. It occurs when the concentration of the organic co-solvent is not high enough in the final aqueous medium to keep the compound dissolved. The key is to ensure the final concentration of the co-solvent is sufficient, but this must be balanced with the tolerance of your experimental system (e.g., cells, enzymes). For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid toxicity. If precipitation still occurs, you must employ a more advanced solubilization technique as detailed in the troubleshooting guides below.
Q4: Are there any known chemical stability issues with this compound in aqueous solutions?
A4: The 1,2,3-thiadiazole ring system is generally stable in neutral and acidic aqueous solutions. However, it can be susceptible to ring cleavage under basic (alkaline) conditions.[4] Therefore, it is critical to avoid high pH buffers (pH > 8) during formulation and in your experiments to prevent chemical degradation. Always prepare fresh dilutions for your experiments and store stock solutions at -20°C or -80°C in tightly sealed vials.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
When facing solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from simple to more complex solubilization methods.
Caption: Troubleshooting workflow for solubility issues.
Method 1: Co-Solvent Systems
This is the most direct method for enhancing the solubility of nonpolar drugs.[3][5] A water-miscible organic solvent is used to reduce the overall polarity of the aqueous medium, thereby making it more favorable for the hydrophobic compound.[6][7]
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, creating a microenvironment that is less polar and more capable of solvating lipophilic molecules. The increase in solubility can be several orders of magnitude.[7]
Recommended Co-Solvents
Co-Solvent
Typical Starting Stock Conc.
Max Rec. Final Conc. (Cell-Based Assays)
Notes
DMSO
10 - 50 mM
< 0.5% (v/v)
Excellent solubilizing power but can be cytotoxic at higher concentrations.[3]
Ethanol
10 - 20 mM
< 1.0% (v/v)
Good choice, generally less toxic than DMSO.
Polyethylene Glycol 400 (PEG 400)
5 - 15 mM
1 - 2% (v/v)
A low-toxicity option often used in parenteral formulations.[8]
| Propylene Glycol (PG) | 5 - 15 mM | 1 - 2% (v/v) | Another low-toxicity option, frequently used with other co-solvents.[5][8] |
Experimental Protocol: Co-Solvent Dilution
Stock Solution Preparation: Weigh an accurate amount of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate and dissolve it in 100% DMSO (or another suitable co-solvent) to make a concentrated stock (e.g., 20 mM). Ensure complete dissolution using a vortex mixer.
Pre-warming: Gently warm the final aqueous buffer (e.g., PBS, cell culture media) to the experimental temperature (e.g., 37°C). This can slightly increase the solubility limit.
Serial Dilution (Recommended): If making a large dilution (e.g., >1:100), perform an intermediate dilution of the stock into the buffer.
Final Dilution: While vigorously vortexing the pre-warmed aqueous buffer, add the stock solution drop-wise and slowly. This rapid mixing is critical to avoid localized high concentrations that cause precipitation.
Visual Inspection: After addition, vortex for another 30 seconds. Hold the solution up to a light source to check for any visible precipitate or cloudiness (Tyndall effect). A clear solution indicates success.
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively solubilizing them in the aqueous bulk phase.[9][10][11]
Causality: The hydrophobic tail of the surfactant interacts with the drug molecule, while the hydrophilic head faces the water, creating a stable, nanosized drug carrier.[9] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[9][12]
Caption: Micellar solubilization of a hydrophobic drug.
Recommended Surfactants
Surfactant
Type
Typical Concentration Range
Notes
Polysorbate 80 (Tween® 80)
Non-ionic
0.1% - 2.0% (w/v)
Widely used, low toxicity. Effective for many hydrophobic compounds.
Kolliphor® EL (Cremophor® EL)
Non-ionic
0.1% - 1.0% (w/v)
Polyoxyl 35 castor oil. Very effective but has a higher potential for biological side effects.[9]
| Solutol® HS 15 | Non-ionic | 0.1% - 1.0% (w/v) | Macrogol 15 hydroxystearate. A modern alternative to Kolliphor with a better safety profile. |
Experimental Protocol: Surfactant Solubilization
Prepare Surfactant Buffer: Prepare the aqueous experimental buffer containing the desired concentration of the surfactant (e.g., 0.5% w/v Tween® 80). Ensure the surfactant is fully dissolved.
Prepare Drug Stock: Create a concentrated stock solution of the drug in a minimal amount of a water-miscible solvent like ethanol (preferred over DMSO here to reduce the number of excipients).
Combine: While vortexing the surfactant-containing buffer, slowly add the drug stock solution.
Equilibrate: Allow the solution to mix for 15-30 minutes at room temperature to ensure micellar encapsulation is complete.
Inspect: Check for solution clarity. If precipitation occurs, a higher surfactant concentration may be needed, or the drug concentration may be too high.
Method 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like our target compound, forming a water-soluble "host-guest" complex.[14]
Causality: The hydrophobic drug molecule is shielded from water by the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the apparent solubility of the drug.[13][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[16]
Caption: Drug encapsulation by a cyclodextrin molecule.
Recommended Cyclodextrins
Cyclodextrin
Abbreviation
Key Properties
Hydroxypropyl-β-Cyclodextrin
HP-β-CD
Very high water solubility (>50 g/100 mL), low toxicity, widely used in pharmaceutical formulations.[16]
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | Anionic derivative with very high water solubility, forms strong complexes with many drugs.[17] |
Molar Ratio Calculation: Determine the desired molar ratio of Drug:Cyclodextrin. A 1:1 or 1:2 ratio is a good starting point.
Weighing: Weigh out the appropriate amounts of the drug and HP-β-CD.
Mixing: Place the powders in a glass mortar. Add a small amount of a solvent blend, such as ethanol:water (50:50), just enough to create a thick, consistent paste.
Kneading: Triturate the paste vigorously with a pestle for 30-60 minutes. This intimate mixing facilitates the entry of the drug molecule into the cyclodextrin cavity.
Drying: Dry the resulting paste completely under a vacuum or in a desiccator to remove the solvent, yielding a solid powder.
Reconstitution: The resulting powder is the drug-cyclodextrin complex, which should now be freely soluble in your aqueous experimental buffer. Dissolve the required amount of the complex powder directly into the buffer.
Summary of Solubilization Strategies
Strategy
Principle
Advantages
Disadvantages
Best For
Co-solvents
Reduces solvent polarity.
Simple, rapid, and effective for initial screening.[5]
Potential for compound precipitation upon dilution; solvent toxicity.[18]
Initial in vitro experiments; when low concentrations of organic solvent are tolerable.
Surfactants
Micellar encapsulation.
High solubilization capacity; can be used in various formulations.
Potential for cell membrane disruption and toxicity; dilution below CMC can cause precipitation.[10]
In vitro assays where co-solvents fail; formulation development for oral delivery.
Cyclodextrins
Host-guest inclusion complex.
Forms a true solution; low toxicity; can also improve chemical stability.[13][15]
Requires more formulation effort; complexation efficiency is drug-dependent.
Cell-based assays requiring very low co-solvent levels; in vivo formulations.
References
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research. [Link]
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (n.d.). ResearchGate. [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. [Link]
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... (n.d.). PMC. [Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's. [Link]
Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. (n.d.). PMC. [Link]
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. (2014). Chemical Reviews. [Link]
Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (2008). Taylor & Francis Online. [Link]
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
(PDF) Cyclodextrins in drug delivery (Review). (n.d.). ResearchGate. [Link]
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. [Link]
Formulation of water insoluble drugs. (n.d.). CORE. [Link]
Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. (n.d.). ResearchGate. [Link]
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025). MDPI. [Link]
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). PMC. [Link]
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). Semantic Scholar. [Link]
What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025). Blog. [Link]
174 Thiadiazoles and Their Properties. (n.d.). ISRES. [Link]
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies. [Link]
Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results. [Link]
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
Surfactants and their role in Pharmaceutical Product Development: An Overview. (2019). SciSpace. [Link]
Solubilizer Excipients. (n.d.). CD Formulation. [Link]
Technical Support Center: Solvent Optimization & Troubleshooting for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate Bioassays
Welcome to the Technical Support Center. As application scientists, we recognize that the physical chemistry of a compound dictates its biological performance.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we recognize that the physical chemistry of a compound dictates its biological performance. Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is a highly specialized heterocyclic building block. Compounds featuring the 1,2,3-thiadiazole core are heavily utilized in agrochemical and pharmaceutical research as potent plant defense elicitors (inducing systemic acquired resistance), antivirals, and antifungal agents .
However, this specific molecule presents a dual solvation challenge: the cyclopropyl ring imparts significant lipophilicity (driving aqueous insolubility), while the methyl carboxylate (ester) group at the 5-position is highly susceptible to nucleophilic attack and hydrolysis in protic environments . This guide provides field-proven, self-validating protocols to ensure compound stability, maximize bioavailability, and eliminate solvent-induced artifacts in your bioassays.
Frequently Asked Questions (FAQs)
Q: What is the optimal primary solvent for preparing master stock solutions?A:Anhydrous Dimethyl Sulfoxide (DMSO) is the absolute gold standard. The polar aprotic nature of DMSO allows it to readily disrupt intermolecular crystal lattice forces without acting as a nucleophile. Using strictly anhydrous DMSO (≤0.005% water) is critical. If water is present, the electron-withdrawing nature of the thiadiazole ring makes the ester carbonyl highly electrophilic, leading to rapid ester hydrolysis and conversion of your active compound into an altered carboxylic acid derivative .
Q: How do I prevent the compound from "crashing out" (precipitating) when diluting into aqueous bioassay media?A: Precipitation occurs because the local concentration of the hydrophobic compound exceeds its aqueous solubility limit before it can thermodynamically disperse. To prevent this, you must use a step-down dilution strategy . Never spike a high-concentration DMSO stock directly into a large volume of aqueous buffer. Instead, dilute the master stock into an intermediate solvent (e.g., media containing a non-ionic surfactant like 0.1% Tween-20). The surfactant lowers the interfacial tension, forming micelles that sequester the lipophilic cyclopropyl-thiadiazole core and keep it in solution.
Q: How should I store the dissolved compound to maintain scientific integrity?A: Master stocks must be stored in anhydrous DMSO at -20°C in tightly sealed, amber glass vials (to prevent photo-oxidation of the thiadiazole ring). You must aliquot the stock to avoid repeated freeze-thaw cycles. Cold DMSO rapidly condenses atmospheric moisture upon opening, which will silently degrade your compound over time.
Troubleshooting Guide
Issue 1: Micro-crystals are visible under the microscope after adding the compound to cell culture media.
Root Cause: "Solvent crash" triggered by a rapid polarity shift.
Causality & Solution: The hydrophobic cyclopropyl group forces the molecule to self-associate in water. Pre-warm your culture media to 37°C before addition to increase kinetic solubility. If precipitation persists, incorporate a carrier protein like Bovine Serum Albumin (BSA) at 0.1%–0.5% into the media. BSA contains hydrophobic binding pockets that act as a thermodynamic sink, sequestering the lipophilic compound and preventing crystallization.
Issue 2: Loss of bioactivity or inconsistent IC50/EC50 values over consecutive assay runs.
Root Cause: Chemical degradation via ester hydrolysis.
Causality & Solution: Verify the water content of your DMSO. If the bottle has been opened multiple times on the benchtop, it is compromised. Discard it and prepare a fresh stock using a newly opened ampoule of anhydrous DMSO. Furthermore, ensure your final assay buffer pH is strictly maintained between 6.5 and 7.5; extreme pH values act as catalysts for ester cleavage.
Issue 3: High background toxicity or cell death in the negative control (vehicle) group.
Root Cause: Solvent toxicity exceeding the biological tolerance threshold.
Causality & Solution: Keep the final DMSO concentration strictly below 0.5% (v/v) for mammalian cell assays, and ≤0.1% for sensitive in vivo models (e.g., zebrafish embryos or plant cotyledon assays). If higher compound concentrations are required, switch to a co-solvent system (e.g., 50% DMSO / 50% PEG-400) for the intermediate stock to reduce the total DMSO load delivered to the cells.
Quantitative Data: Solvent Compatibility & Limits
Solvent
Role in Assay
Max Stock Conc.
Max Final Assay Conc. (v/v)
Causality / Technical Notes
Anhydrous DMSO
Primary Solvent
50 - 100 mM
< 0.5% (Cells), < 0.1% (In vivo)
Aprotic nature prevents ester hydrolysis; excellent solvation for thiadiazoles.
Ethanol (Absolute)
Primary / Co-solvent
10 - 20 mM
< 1.0%
Protic; carries a slight risk of transesterification over long-term storage.
PEG-400
Co-solvent
N/A
< 2.0%
Increases viscosity; excellent for in vivo dosing formulations to reduce DMSO load.
Tween-20 / Triton X-100
Surfactant
N/A
< 0.1%
Forms stabilizing micelles around the hydrophobic cyclopropyl group in water.
To ensure a self-validating system where compound integrity is maintained from the vial to the biological target, follow this strict protocol:
Thermal Equilibration: Allow the lyophilized Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate to reach room temperature inside a desiccator for 30 minutes. Opening cold vials causes immediate atmospheric moisture condensation.
Primary Solvation: Weigh the required mass and dissolve it in Anhydrous DMSO to create a 50 mM Master Stock. Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath for 5 minutes at room temperature.
Aliquoting & Storage: Divide the 50 mM stock into 50 µL single-use aliquots in sterile, amber microcentrifuge tubes. Purge the tubes with dry nitrogen gas if available, seal tightly, and store at -20°C.
Intermediate Dilution (Day of Assay): Thaw one aliquot. Dilute it 1:10 into a co-solvent mixture (e.g., 10% DMSO / 90% PEG-400, or assay buffer containing 0.1% Tween-20) to create a 5 mM intermediate working solution.
Final Integration: Add the 5 mM working solution dropwise to the final aqueous bioassay media under continuous vortexing or magnetic stirring to achieve your target concentration (e.g., 50 µM). Verify under a microscope (40x magnification) that no micro-crystals have formed.
Experimental Workflows & Logical Relationships
Workflow for dissolving and diluting lipophilic thiadiazole derivatives for bioassays.
Mechanism of ester hydrolysis affecting 1,2,3-thiadiazole-5-carboxylate stability.
References
Irfan, A., et al. "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update." Applied Sciences, 2021.[Link]
Fan, Z., et al. "Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance." Journal of Agricultural and Food Chemistry, 2009.[Link]
Wang, S., et al. "Photo-oxidative Ruthenium(II)-Catalyzed Formal [3 + 2] Heterocyclization of Thioamides to Thiadiazoles." Organic Letters, 2021.[Link]
Optimization
Column chromatography purification methods for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical behaviors of Methyl 4-cyclopropyl-1,2,3-th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical behaviors of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (CAS: 183303-75-5) during synthesis and purification.
The 1,2,3-thiadiazole core is a highly versatile scaffold in drug discovery, but its mesoionic character and the lipophilicity of the cyclopropyl substituent require precise chromatographic control[1]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation.
Workflow Visualization: Synthesis to Purification
The most reliable route to this compound is the Hurd-Mori cyclization. The process begins with the condensation of methyl 3-cyclopropyl-3-oxopropionate and methyl carbazinate to form a hydrazone, followed by cyclization using thionyl chloride[2].
Workflow for the synthesis and chromatographic purification of the target thiadiazole.
Section 1: Standard Operating Procedure (SOP) for Chromatographic Purification
To achieve the reported ~70% yield[2], the crude reaction mixture must be carefully purified to remove unreacted hydrazones and sulfurous oligomers[3].
Step 1: Stationary Phase Preparation
Action: Weigh out Silica Gel 60 (230–400 mesh) at a 50:1 weight ratio relative to the crude mixture. Create a slurry in 100% Hexanes and pour it into the glass column.
Causality: Slurry packing prevents air bubbles and channeling within the silica bed. This ensures a uniform solvent front, which is critical for resolving the target thiadiazole from closely eluting structural analogs.
Step 2: Sample Loading (Dry Loading Protocol)
Action: Dissolve the crude organic extract in a minimal volume of dichloromethane (DCM). Add dry silica gel (3× the crude mass) to the flask and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the column bed.
Causality: The Hurd-Mori reaction often yields a viscous crude oil containing residual toluene[4]. Liquid loading this mixture causes severe "band broadening." Dry loading immobilizes the crude mixture, ensuring a sharp, narrow elution band.
Step 3: Gradient Elution & Self-Validation
Action:
Flush with 2 column volumes (CV) of 100% Hexanes.
Transition to 95:5 Hexanes:Ethyl Acetate for 3 CVs.
Elute the target compound using an 85:15 to 80:20 Hexanes:Ethyl Acetate gradient.
Self-Validating System: Monitor the fractions via Thin Layer Chromatography (TLC). The highly aromatic, electron-deficient 1,2,3-thiadiazole ring will appear as a distinct, dark spot under short-wave UV light (254 nm). If the spot is UV-active but does not stain immediately with KMnO4, it confirms the absence of oxidizable impurities (like unreacted hydrazines).
Step 4: Isolation and Phase Confirmation
Action: Combine fractions containing the pure product and evaporate the solvent under reduced pressure. Place the residue under a high-vacuum rotary vane pump for 12–24 hours.
Self-Validating System: The pure compound must solidify into a crystalline mass with a melting point of approximately 47 °C[2]. If it remains an oil, trace lipophilic solvent is still trapped in the crystal lattice.
Section 2: Quantitative Chromatographic Data
Understanding the relative polarities of the reaction components is essential for fraction identification. The methyl ester and thiadiazole core provide moderate polarity, while the cyclopropyl group enhances lipophilicity.
Table 1: Chromatographic Parameters and Rf Values (Silica Gel 60)
Issue 1: The target compound is co-eluting with a yellow impurity.
Causality: The yellow impurity is typically unreacted hydrazone or a sulfur-containing decomposition product caused by excessive heating during the thionyl chloride addition[3]. Because the hydrazone shares the cyclopropyl and methyl ester motifs, its polarity is dangerously close to the target compound in binary solvent systems.
Solution: Switch to a ternary solvent system to alter the chromatographic selectivity. Using a mixture of Hexanes:Dichloromethane:Ethyl Acetate (7:2:1) leverages the polarizability of DCM to selectively retain the hydrogen-bond-donating hydrazone (NH group) while allowing the fully substituted thiadiazole to elute cleanly.
Issue 2: I am experiencing low mass recovery from the silica column. Is the compound degrading?
Causality: While 1,2,3-thiadiazoles are generally robust[1], the cyclopropyl group can be sensitive to highly acidic environments over prolonged periods. Acidic silanol groups on the normal-phase silica gel can catalyze trace ring-opening or ester hydrolysis if the column flow rate is too slow.
Solution: Pre-treat the silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading the sample. This neutralizes the highly acidic silanol sites. Ensure you flush with pure hexanes afterward so the TEA does not co-elute with your product.
Issue 3: The isolated product remains a stubborn oil, despite literature stating it should be a solid (mp 47 °C).
Causality: The lipophilic cyclopropyl group readily solvates in residual organic solvents (especially ethyl acetate or residual toluene from the reaction[4]). Even 1-2% residual solvent will depress the melting point below room temperature, keeping it in a liquid state.
Solution: Trituration is required. Dissolve the oil in a minimum amount of diethyl ether, then rapidly add ice-cold pentane. The sudden shift in polarity will force the Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate to crash out as a solid. Filter immediately and dry under vacuum.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is the Hurd-Mori reaction preferred over other cyclization methods for this specific molecule?A1: The Hurd-Mori cyclization of methyl 3-cyclopropyl-3-oxopropionate-derived hydrazones is highly regioselective. Thionyl chloride acts as both the dehydrating agent and the sulfur source. It efficiently constructs the 1,2,3-thiadiazole core at room temperature[4], which is critical because elevated temperatures could trigger the thermal decomposition of the strained cyclopropyl ring.
Q2: Can I use reverse-phase chromatography (C18) instead of normal-phase silica for purification?A2: Yes. For highly complex crude mixtures where normal-phase fails, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is highly effective. Using a Water/Acetonitrile gradient with 0.1% Formic Acid, the target compound will elute at approximately 60–70% Acetonitrile. The cyclopropyl group provides enough hydrophobicity for excellent retention and peak shape on a C18 column.
Q3: How should I store the purified compound to prevent degradation?A3: Store the purified solid in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Exposure to ambient moisture can slowly hydrolyze the methyl ester, while prolonged UV exposure can induce photochemical ring-opening of the thiadiazole core.
References
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available at:[Link]
Technical Support Center: Ensuring the Stability of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
Welcome to the technical support guide for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing thermal degradation during storage and handling. Understanding the inherent stability of this heterocyclic intermediate is critical for ensuring experimental reproducibility and the integrity of your research data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the storage and handling of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term storage (> 1 month), the compound should be stored as a solid at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen). This minimizes thermal energy and excludes atmospheric moisture and oxygen, which can contribute to secondary degradation pathways.
Q2: Why is temperature control so critical for this specific 1,2,3-thiadiazole derivative?
A2: The 1,2,3-thiadiazole ring is known to be thermally labile. At elevated temperatures, it can undergo a thermodynamically favorable ring-cleavage reaction initiated by the extrusion of molecular nitrogen (N₂).[1] This process forms highly reactive intermediates that can lead to a complex mixture of byproducts, compromising the purity and integrity of your sample.[1][2] While many thiadiazole derivatives are stable well above room temperature, preventative cold storage is a best practice to maximize shelf life.[3][4]
Q3: I've noticed a slight yellowing or darkening of my solid sample over time. What could be the cause?
A3: Discoloration is a common visual indicator of degradation. The most likely cause is the formation of oligomeric or polymeric byproducts resulting from the reactive thioketene intermediate generated during thermal decomposition.[1] Even minor, localized degradation can produce colored species that impact the overall appearance of the bulk material. If you observe discoloration, we strongly recommend re-analyzing the compound's purity before use.
Q4: Can I store the compound in a DMSO solution for easier use?
A4: While convenient, storing Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate in solution is not recommended for long-term storage. Solutions, especially in solvents like DMSO which can absorb water, may accelerate degradation. The methyl ester functional group is susceptible to hydrolysis over time. If you must prepare a stock solution, it should be made fresh for each experiment. For short-term storage (1-2 days), store the solution at -20°C and protect it from light.
Section 2: Troubleshooting Guide for Compound Instability
This guide provides a structured approach to diagnosing and resolving issues related to the potential degradation of your compound.
Observed Problem
Potential Cause & Scientific Rationale
Recommended Action & Validation
Loss of biological activity or inconsistent assay results.
Degradation of Parent Compound: The active parent molecule has likely degraded below a critical concentration. The 1,2,3-thiadiazole ring is essential for the molecule's intended properties. Its cleavage results in structurally distinct and likely inactive byproducts.
1. Re-analyze Purity: Use HPLC or LC-MS to confirm the purity of the stored sample against a retained, fresh sample if available. 2. Prepare Fresh Solutions: Always prepare solutions immediately before an experiment from solid material that has been properly stored.
New, unexpected peaks appear in HPLC or NMR analysis.
1. Thermal Decomposition: This is the most probable cause. The thermal extrusion of N₂ from the 1,2,3-thiadiazole ring creates a thiirene, which rapidly rearranges to a thioketene.[1] This highly reactive intermediate can dimerize or react with other molecules, leading to multiple new peaks. 2. Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid, especially if exposed to moisture, acidic, or basic conditions. This would appear as a new, more polar peak in reverse-phase HPLC.
1. Characterize Degradants: Use LC-MS/MS to obtain the mass of the new peaks. A mass loss of 28 Da (N₂) from the parent ion is a strong indicator of thermal degradation. An increase of mass corresponding to the loss of a methyl group and gain of a hydrogen is indicative of hydrolysis. 2. Conduct a Forced Degradation Study (see Protocol 2) to intentionally generate and identify potential degradants, confirming their presence in your sample.[5][6]
Sample appears clumpy, oily, or has a lower melting point than specified.
Formation of Impurities: Degradation products can act as impurities that disrupt the crystal lattice of the solid compound. This often leads to a change in physical appearance and a depression or broadening of the melting point range.
1. Re-purify the Material: If the degradation is minor (<5-10%), consider re-purification by flash chromatography or recrystallization. 2. Review Storage History: Check temperature logs and handling procedures to identify the source of the thermal stress. Implement stricter controls based on the recommendations in this guide.
Section 3: Key Experimental Protocols
Protocol 1: Recommended Storage and Handling
This protocol provides a self-validating system for maintaining the integrity of your compound.
Receiving the Compound: Upon receipt, immediately transfer the vial to a -20°C freezer. Log the date of receipt and the initial storage temperature.
Dispensing Solid Material:
Allow the container to equilibrate to room temperature in a desiccator for at least 20-30 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
Weigh the desired amount of compound quickly in a low-humidity environment.
Backfill the vial with a dry, inert gas (e.g., argon or nitrogen) before re-sealing.
.
Returning to Storage: Promptly return the sealed vial to the -20°C freezer. Minimize the time the compound spends at room temperature.
Purity Validation: For long-term studies, it is advisable to perform a routine purity check (e.g., by HPLC) every 6 months to ensure continued stability.
Protocol 2: Forced Degradation (Stress Testing) Study
This study helps identify potential degradation pathways and products, which is invaluable for developing stability-indicating analytical methods.[5]
Sample Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
Applying Stress Conditions:
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
Thermal Stress: Incubate one solution at 80°C for 72 hours. Keep a corresponding solid sample at 80°C for the same duration.
Control: Keep one solution at -20°C, protected from light.
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a high-resolution analytical method like LC-MS/MS.
Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and characterize the major degradation products. This will confirm whether the impurities seen in your stored sample correspond to thermal, hydrolytic, or other forms of degradation.
Section 4: Data Summary & Visualizations
Table 1: Recommended Storage Conditions Summary
Parameter
Short-Term ( < 1 Month)
Long-Term ( > 1 Month)
Rationale
Temperature
4°C to -20°C
-20°C or below
Minimizes thermal energy to prevent N₂ extrusion from the 1,2,3-thiadiazole ring.[1]
Atmosphere
Tightly sealed
Inert Gas (Argon/Nitrogen)
Prevents moisture ingress (risk of hydrolysis) and oxidation.
Form
Solid
Solid
Storage in solution is not recommended due to increased risk of hydrolysis and other solvent-mediated reactions.
Light
Protect from light
Protect from light
While thermal stability is the primary concern, photochemical degradation is also a potential pathway for thiadiazoles.[1]
Diagram 1: Primary Thermal Degradation Pathway
Caption: The thermal decomposition of the 1,2,3-thiadiazole ring.
Diagram 2: Troubleshooting Workflow for Purity Issues
Caption: A decision-making workflow for troubleshooting compound degradation.
References
Thiadiazoles and Their Properties. (2021). ISRES. [Link]
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). Applied Sciences. [Link]
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2023). Molecules. [Link]
1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. (2014). Chemical Reviews. [Link]
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules. [Link]
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances. [Link]
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances. [Link]
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2019). Oriental Journal of Chemistry. [Link]
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules. [Link]
The Chemistry of 1,2,3-Thiadiazoles. (2004). Science of Synthesis. [Link]
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2014). ResearchGate. [Link]
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Molecules. [Link]
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2015). ResearchGate. [Link]
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2019). Semantic Scholar. [Link]
Technical Support Center: Optimizing Recrystallization of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 183303-75-5) via recrystallization. As a key heterocyclic building block, achieving high purity is critical for subsequent synthetic steps and biological assays.[1][2] This document provides a self-validating framework to troubleshoot common issues and optimize your purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for recrystallizing this specific thiadiazole derivative?
A1: An ideal recrystallization solvent must satisfy several criteria based on the compound's structure—a moderately polar heterocyclic system.[3] The key principles are:
High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[4][5]
Low Solubility at Low Temperatures: Conversely, the compound's solubility should be minimal at low temperatures (e.g., 0-4 °C) to maximize the recovery of pure crystals upon cooling.[4][5]
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).
Chemical Inertness: The solvent must not react with the thiadiazole ring or the ester group. 1,2,3-thiadiazoles are generally stable but can be susceptible to ring cleavage under strong basic conditions.[6]
Volatility: The solvent should have a relatively low boiling point (ideally <100 °C) to facilitate easy removal from the purified crystals during the drying phase without requiring excessively high temperatures.[7]
Q2: Based on the structure, what are some promising solvents or solvent systems to start with?
A2: Given the presence of the polar thiadiazole ring and ester functional group, alongside the non-polar cyclopropyl moiety, moderately polar solvents or a mixed-solvent system are excellent starting points. Literature on similar heterocyclic compounds supports this approach.[8][9]
Single Solvents: Ethanol, methanol, or ethyl acetate are often effective for compounds with this polarity profile.
Mixed-Solvent Systems: These offer finer control over solubility. Promising pairs include:
Ethanol/Water: The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "anti-solvent" or "poor" solvent) until the cloud point is reached.[10]
Ethyl Acetate/Hexanes: A highly effective system where the compound is dissolved in hot ethyl acetate, and hexanes are added to decrease polarity and induce crystallization upon cooling.[8]
Acetone/Water: Similar to the ethanol/water system, this is another common choice for moderately polar compounds.[11]
Q3: What is the expected appearance and purity of the final product?
A3: After successful recrystallization, Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate should be an off-white to white crystalline solid.[12] Commercially available batches of this compound typically have a purity of 95% or higher, which can be further improved with a careful recrystallization protocol.[1]
Troubleshooting Guide
This section addresses specific experimental challenges in a direct question-and-answer format.
Problem 1: My compound fails to dissolve completely, even when the solvent is boiling.
Possible Cause: You have likely used an insufficient volume of solvent or selected a solvent in which the compound has poor solubility even at high temperatures.
Solution:
Incrementally Add More Solvent: Add small aliquots (5-10% of the current volume) of the hot solvent to the boiling mixture. Stir and allow time for dissolution after each addition.
Switch to a "Better" Solvent: If a large volume of solvent is required (e.g., >20-30 mL per gram of crude material), the yield will be compromised. It is better to select a more suitable solvent. If you are using a non-polar solvent like hexanes, switch to a more polar option like ethyl acetate or acetone.[13]
Problem 2: The solution is clear and hot, but no crystals form upon cooling, even in an ice bath.
Possible Cause: This is a classic case of either using too much solvent, leading to a solution that is not saturated upon cooling, or the formation of a stable supersaturated solution that resists nucleation.[14]
Solution:
Induce Nucleation: Gently scratch the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[14]
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cold solution. This provides a template for other molecules to crystallize onto.
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again slowly. This increases the concentration of the compound, ensuring it reaches its saturation point at a higher temperature.[14] Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly, trapping impurities.
Problem 3: An oil is forming at the bottom of the flask instead of solid crystals ("oiling out").
Possible Cause: This occurs when the solution becomes saturated at a temperature that is above the melting point of your compound. The compound "melts" out of the solution instead of crystallizing. This is more common with impure compounds (which have a depressed melting point) or when cooling is too rapid.[14][15]
Solution:
Reheat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount (10-15%) of additional hot solvent. This lowers the saturation temperature of the solution.[4]
Slow Down the Cooling Process: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature. Slow cooling favors the formation of well-ordered crystals over an amorphous oil.[14]
Change Solvents: Consider a solvent with a lower boiling point or a different mixed-solvent system.
Problem 4: The final crystal yield is significantly lower than expected.
Possible Cause: The most common reason for low yield is using an excessive amount of solvent, in which a significant portion of the product remains dissolved even at low temperatures.[14] Other causes include premature crystallization during hot filtration or incomplete transfer of material.
Solution:
Minimize Solvent Usage: During the dissolution step, use only the minimum amount of boiling solvent required to fully dissolve the crude product.
Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time in an ice bath (at least 20-30 minutes) to maximize crystal precipitation.
Recover a Second Crop: The remaining solution (mother liquor) can be concentrated by boiling off some of the solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common recrystallization challenges.
Caption: Troubleshooting workflow for recrystallization.
Recommended Solvent Screening Protocol
This protocol provides a systematic method for identifying the optimal solvent or solvent pair for your compound.
This detailed protocol outlines a robust method using a common and effective mixed-solvent system.
Step 1: Dissolution
Place 1.0 g of crude Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate into a 50 mL Erlenmeyer flask.
Add a magnetic stir bar and approximately 10 mL of ethyl acetate.
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
Continue to add ethyl acetate in small portions (1-2 mL at a time) to the boiling solution until all the solid material has just dissolved. Avoid adding a large excess.
Step 2: (Optional) Decolorization
If the solution is colored, remove it from the heat and allow it to cool slightly.
Add a small amount (spatula tip) of activated charcoal.
Reheat the mixture to boiling for 2-3 minutes. The charcoal will adsorb colored impurities.
Step 3: Hot Filtration
To remove insoluble impurities (or the activated charcoal), perform a hot gravity filtration.
Place a stemless funnel with fluted filter paper over a clean, pre-heated 50 mL Erlenmeyer flask.
Keep both the solution and the receiving flask hot to prevent premature crystallization in the funnel.
Pour the hot solution through the filter paper as quickly as possible.
Rinse the original flask with a small amount of hot ethyl acetate and pass this through the filter paper to recover any remaining product.
Step 4: Crystallization
Allow the clear filtrate to cool slowly to room temperature on a benchtop, undisturbed. Cover the flask with a watch glass.
Once at room temperature, begin adding hexanes slowly, with swirling, until the solution becomes faintly cloudy (the "cloud point"). Add a drop or two of ethyl acetate to redissolve the cloudiness.
Allow the solution to stand. Crystals should begin to form.
Once crystal growth appears to have stopped at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
Step 5: Crystal Collection and Washing
Set up a Büchner funnel with a piece of filter paper that fits snugly.
Wet the filter paper with a small amount of cold hexanes.
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
Wash the crystals with two small portions of ice-cold hexanes to remove any residual soluble impurities from the mother liquor.
Step 6: Drying
Allow air to be pulled through the crystals on the Büchner funnel for several minutes to begin the drying process.
Transfer the crystals to a pre-weighed watch glass.
Dry the crystals to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C) to remove all residual solvent.
References
Sun, N., Jin, J., Lei, C., & He, F. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]
ResearchGate. (n.d.). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Retrieved from [Link]
Google Patents. (n.d.). WO2020128003A1 - Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof.
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
Recherche, G. S., et al. (2012). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Fan, Z., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][10][14][16]thiadiazoles. Journal of Agricultural and Food Chemistry. [Link]
Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. [Link]
SciELO. (n.d.). Synthesis, growth and characterization of new 1,3,4-thiadiazole-5-(n-substituted)-sulfonamides cristals. Retrieved from [Link]
Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. [Link]
ResearchGate. (n.d.). How to recrystallize an oily compound?. Retrieved from [Link]
ISRES Publishing. (n.d.). Thiadiazoles and Their Properties. Retrieved from [Link]
Sociedade Brasileira de Química. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Retrieved from [Link]
Chinese Chemical Society. (n.d.). Synthesis, Crystal Structure and Anti-TMV Activity of (Z)-4-[3-(4-Methyl-1,2,3-thiadiazol-5-yl). Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 12: 1,3,4-Thiadiazoles. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
Pharmedico Publishers. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Retrieved from [Link]
MDPI. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
Nature. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
Technical Support Guide: Troubleshooting Common Impurities in Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate Extraction
This guide provides in-depth troubleshooting for common challenges encountered during the extraction and purification of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate. As a molecule of interest in agricultural and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting for common challenges encountered during the extraction and purification of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate. As a molecule of interest in agricultural and pharmaceutical research, achieving high purity is paramount for reliable downstream applications.[1][2] This document is structured to help researchers identify and resolve specific impurity-related issues in a logical, question-and-answer format.
Troubleshooting Guide: Specific Impurity Issues
This section addresses specific problems you may encounter after performing the synthesis, which commonly involves the Hurd-Mori reaction—the cyclization of a hydrazone derivative with thionyl chloride.[3][4][5]
Q1: My post-extraction analysis (TLC/HPLC) shows a highly polar impurity that isn't my product. What is it and how do I remove it?
Likely Cause:
This highly polar impurity is almost certainly the unreacted hydrazone or semicarbazone precursor used in the Hurd-Mori synthesis.[2][6] These precursors contain N-H bonds that can engage in hydrogen bonding, making them significantly more polar than the final cyclized thiadiazole product. During extraction, if the organic solvent is not sufficiently nonpolar or if the pH is not controlled, this starting material can be carried through.
Solution:
An optimized liquid-liquid extraction protocol involving pH adjustment is required. The basic nitrogen atoms in the hydrazone precursor can be protonated in a mild acidic wash, rendering the impurity highly water-soluble and pulling it into the aqueous phase.
Detailed Protocol: Acidic Wash Extraction
Initial Quench: After the reaction is complete and excess thionyl chloride has been carefully quenched or removed, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of cold, dilute (5%) hydrochloric acid (HCl).
Shake and Separate: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate completely. The protonated hydrazone impurity will move into the lower aqueous layer. Drain and collect the aqueous layer.
Repeat: Perform a second wash with 5% HCl to ensure complete removal of the polar impurity.
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
Brine Wash: Finally, wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the polar starting material.
Q2: After evaporating the solvent, my product is a discolored oil or sticky gum, not the expected solid. What is causing this?
Likely Cause:
This issue typically points to the presence of non-volatile, acidic residues or reaction byproducts. The most common culprits are:
Residual Pyridine or other Amine Bases: If used during the synthesis, these can be difficult to remove by simple evaporation.
Hydrolyzed Thionyl Chloride Byproducts: Quenching thionyl chloride (SOCl₂) can produce sulfurous and hydrochloric acids, which can remain and prevent crystallization.
Chlorinated Side Products: Thionyl chloride is a potent chlorinating agent and can react with starting materials or the product to form a complex mixture of chlorinated impurities.
Solution:
A comprehensive series of aqueous washes is necessary to remove these ionic and acidic impurities. This is often referred to as a "full work-up."
Caption: Standard workflow for extraction and washing.
Q3: My purified product contains a significant amount of the corresponding carboxylic acid. How did this happen and how do I separate it?
Likely Cause:
The methyl ester of your target compound has undergone hydrolysis to form Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid. This is a common side reaction that can occur if the product is exposed to strongly acidic or basic conditions, particularly at elevated temperatures, during the reaction work-up or purification.[2][4]
Solution:
The carboxylic acid is more polar than the methyl ester, allowing for effective separation using two primary methods:
Basic Extraction: You can exploit the acidic nature of the carboxylic acid impurity. Wash the organic solution (dissolved in ethyl acetate or DCM) with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer, while the neutral ester remains in the organic phase.
Silica Gel Chromatography: This is the most robust method for separating compounds with different polarities.
Detailed Protocol: Column Chromatography
Prepare the Column: Pack a glass column with silica gel using a slurry method with a nonpolar solvent like hexane.
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the prepared column.
Elution: Begin eluting with a nonpolar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar methyl ester will travel down the column faster.
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar carboxylic acid impurity.
Monitor Fractions: Collect fractions and analyze them by TLC to identify which contain the pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the high-purity methyl ester.
Data & Visualization
To aid in troubleshooting, the following tables and diagrams summarize key information.
Table 1: Common Impurities & Identification
Impurity Name
Likely Source
Relative Polarity (TLC)
Recommended Removal Method
Hydrazone/Semicarbazone Precursor
Unreacted starting material
High
Acidic wash (5% HCl)
4-cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid
Hydrolysis of ester product
Medium-High
Basic wash (NaHCO₃) or Column Chromatography
Pyridine / Amine Base
Reaction additive
Medium
Acidic wash (5% HCl)
Chlorinated Byproducts
Side reaction with SOCl₂
Variable
Column Chromatography
Table 2: Properties of Common Extraction Solvents
Solvent
Polarity Index
Density (g/mL)
Boiling Point (°C)
Notes
Hexane
0.1
0.655
69
Good for nonpolar compounds; used in chromatography.
Diethyl Ether
2.8
0.713
35
Good solvent, but highly volatile and flammable.
Dichloromethane (DCM)
3.1
1.33
40
Excellent solvent; denser than water.
Ethyl Acetate (EtOAc)
4.4
0.902
77
Good general-purpose extraction solvent; less dense than water.
start [label="Analyze Crude Product\n(TLC, NMR, LCMS)", shape=Mdiamond, fillcolor="#34A853"];
q1 [label="Is there a highly\npolar spot on TLC?", shape=diamond, fillcolor="#EA4335"];
a1_yes [label="Likely Unreacted Hydrazone.\nPerform Acidic Wash (5% HCl)."];
q2 [label="Is the product an oil/gum\ninstead of a solid?", shape=diamond, fillcolor="#EA4335"];
a2_yes [label="Residual Acid/Base Impurities.\nPerform full work-up (Acid/Base/Brine washes)."];
q3 [label="Does NMR/LCMS show a\nsecond major product?", shape=diamond, fillcolor="#EA4335"];
a3_yes [label="Check mass. Is it the\ncorresponding carboxylic acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
a3_sol [label="Perform Basic Wash (NaHCO3)\nor Column Chromatography."];
a3_other [label="Impurity is unknown.\nFurther characterization needed."];
start -> q1;
q1 -> a1_yes [label="Yes"];
q1 -> q2 [label="No"];
q2 -> a2_yes [label="Yes"];
q2 -> q3 [label="No"];
q3 -> a3_yes [label="Yes"];
q3 -> a3_other [label="No"];
a3_yes -> a3_sol [label="Yes"];
a3_yes -> a3_other [label="No"];
}
Caption: Troubleshooting decision tree for impurity identification.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for extracting Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate?
Ethyl acetate is an excellent first choice. It has moderate polarity, is not miscible with water, and is less volatile than diethyl ether and less dense than dichloromethane, making separations straightforward.
Q2: What are the best practices for monitoring purity during the extraction process?
Use Thin Layer Chromatography (TLC). Before you begin the work-up, spot the crude reaction mixture on a TLC plate. After each aqueous wash, take a small sample from the organic layer and spot it on the same plate. This allows you to visually track the disappearance of impurities. For example, the polar hydrazone spot should disappear after the acidic wash.
Q3: How can I effectively remove residual thionyl chloride before extraction?
The best method is to remove it under reduced pressure (distillation) before starting the aqueous work-up. If this is not possible, quench it by adding the reaction mixture very slowly to ice-cold water or a saturated sodium bicarbonate solution with vigorous stirring. This must be done with extreme caution in a well-ventilated fume hood, as the reaction is highly exothermic and releases HCl and SO₂ gas.
Q4: What are the recommended conditions for recrystallizing the final product?
Recrystallization is an excellent final purification step. The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A good starting point would be a mixed solvent system like ethyl acetate/hexane or ethanol/water. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form high-purity crystals.
Comparative Efficacy Guide: Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate vs. Acibenzolar-S-methyl in Crop Protection
Executive Summary & Mechanistic Rationale The development of modern agrochemicals is increasingly shifting away from direct-acting biocides toward elicitors that activate a plant's innate immune system. The 1,2,3-thiadia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The development of modern agrochemicals is increasingly shifting away from direct-acting biocides toward elicitors that activate a plant's innate immune system. The 1,2,3-thiadiazole heterocyclic scaffold is a privileged structure in this domain, known for its potent ability to induce Systemic Acquired Resistance (SAR)[1][2].
This guide provides an objective, data-driven comparison between the industry-standard elicitor Acibenzolar-S-methyl (ASM) (commercialized as Bion®/Actigard®) and the emerging synthetic analogue Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate .
Causality of Chemical Design
ASM utilizes a benzothiadiazole core with an S-methyl thioester, which is rapidly metabolized in planta to its active acid form, triggering the Salicylic Acid (SA) signaling pathway[3]. However, continuous application of ASM can sometimes lead to phytotoxicity or yield penalties due to the high metabolic cost of sustained SAR activation[3].
Conversely, Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate introduces a cyclopropyl group at the 4-position[4][5]. The causality behind this structural modification is twofold:
Enhanced Lipophilicity: The cyclopropyl ring increases cuticular penetration during foliar application.
Controlled Metabolic Release: The methyl ester and cyclopropyl steric hindrance modulate the rate of enzymatic hydrolysis in the plant, potentially providing a longer, more sustained release of the active carboxylic acid metabolite without triggering acute phytotoxic shock[4][6].
Fig 1. Mechanistic pathway of 1,2,3-thiadiazole-induced Systemic Acquired Resistance (SAR).
Quantitative Data Presentation
To evaluate the true agrochemical potential of these compounds, we must look at their broad-spectrum efficacy across different crop-pathogen models. The data below synthesizes recent findings comparing ASM with advanced 1,2,3-thiadiazole-5-carboxylate derivatives.
Note: Data represents summarized disease suppression metrics (e.g., reduction in Area Under the Disease Progress Curve - AUDPC) derived from standardized greenhouse and field trials[6][7].
As drug development professionals, we must ensure that our experimental design inherently proves the mechanism of action. Because 1,2,3-thiadiazoles act via host immunity rather than direct toxicity[2][7], a robust protocol must include an in vitro negative control arm. If a compound kills the pathogen in a petri dish, it is a fungicide, not an elicitor.
The following step-by-step methodology is designed as a self-validating system to definitively prove SAR induction.
Fig 2. Self-validating experimental workflow for assessing elicitor efficacy.
Protocol A: In Vitro Direct Toxicity Validation (The Negative Control)
Causality: This step ensures that any observed in vivo disease reduction is exclusively attributed to host-mediated SAR.
Preparation: Dissolve Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate and ASM in analytical grade DMSO to create 10,000 ppm stock solutions.
Media Amendment: Add the stock solutions to molten Potato Dextrose Agar (PDA) to achieve final concentrations of 10, 50, and 100 µg/mL. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced growth inhibition[2].
Inoculation: Place a 5 mm mycelial plug of the target pathogen (e.g., Fusarium graminearum) in the center of the amended PDA plates.
Incubation & Measurement: Incubate at 25°C for 7 days. Measure radial mycelial growth.
Validation Check: Both ASM and the cyclopropyl derivative must show ≤5% growth inhibition compared to the blank control to be classified as true elicitors[7].
Protocol B: In Vivo SAR Induction and Efficacy Scoring
Causality: SAR requires time for gene transcription and protein accumulation. Therefore, elicitors must be applied prophylactically (typically 48-72 hours prior to pathogen challenge)[8].
Plant Preparation: Grow host plants (e.g., wheat for Fusarium, squash for Phytophthora) in a controlled greenhouse environment until the appropriate developmental stage (e.g., anthesis for wheat).
Treatment Application: Apply the formulated compounds (e.g., 30 mg/L for squash, 0.075 g/L for wheat) via foliar spray until runoff, or via a 10 mL soil drench at the stem base[7]. Include a water+surfactant mock-treated control.
Latent Period: Allow 72 hours post-treatment for the induction of the SA signaling cascade and PR gene expression[2].
Pathogen Challenge: Inoculate plants with a standardized spore suspension (e.g., 1x10^5 conidia/mL of F. graminearum).
Phenotypic Scoring: Monitor disease severity every 48 hours for 14 days. Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify total disease suppression over time.
Molecular Validation (Optional but Recommended): Harvest leaf tissue 48 hours post-treatment (prior to inoculation). Perform RT-qPCR targeting PR-1 and PR-5 genes. A >5-fold upregulation confirms successful SAR activation.
Conclusion
While Acibenzolar-S-methyl remains the gold standard for SAR induction, its rapid metabolic activation can occasionally lead to phytotoxic stress. The structural evolution represented by Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate offers a highly rational alternative. By utilizing a cyclopropyl group to enhance lipophilicity and a methyl ester to control the release kinetics of the active carboxylic acid, researchers can achieve comparable, if not superior, broad-spectrum disease suppression with a potentially wider therapeutic window.
For agrochemical development professionals, integrating these novel 1,2,3-thiadiazole derivatives into integrated pest management (IPM) programs—especially in rotation with traditional fungicides—represents a highly viable strategy to combat pathogen resistance.
References
Source: google.
Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance - ACS Publications
Source: acs.org
URL:[Link]
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI
Source: mdpi.com
URL:[Link]
The efficacy of acibenzolar-S-methyl (ASM) in inducing resistance against Fusarium graminearum sensu stricto
Source: horizonepublishing.com
URL:[Link]
Intervals and Number of Applications of Acibenzolar-S-Methyl for the Control of Bacterial Spot on Processing Tomato | Plant Disease - APS Journals
Source: apsnet.org
URL:[Link]
Evaluation of acibenzolar-S-methyl and other low-toxicity products for control of rose powdery mildew (Podosphaera pannosa) in greenhouses - Taylor & Francis
Source: tandfonline.com
URL:[Link]
Evaluation of Acibenzolar-S-Methyl and Silicic Acid for control of Phytophthora Blight Caused - CABI Digital Library
Source: cabidigitallibrary.org
URL:[Link]
HPLC method validation for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate purity analysis
High-Resolution HPLC Method Validation for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate Purity Analysis: Core-Shell vs. Fully Porous Architectures As a Senior Application Scientist, one of the most frequent chall...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution HPLC Method Validation for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate Purity Analysis: Core-Shell vs. Fully Porous Architectures
As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical and agrochemical development is the rigorous purity assessment of complex heterocyclic building blocks. Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (CAS: 183303-75-5) is a critical intermediate in the synthesis of advanced plant defense elicitors and pharmaceutical active ingredients[1].
During its synthesis, unreacted precursors—such as methyl 3-cyclopropyl-3-oxopropionate—and closely related positional isomers often remain in the matrix[2]. To ensure downstream synthetic success, analytical methods must unequivocally resolve the target compound from these impurities. This guide objectively compares the chromatographic performance of traditional fully porous particles against modern core-shell (superficially porous) architectures, culminating in a self-validating, ICH Q2(R2) compliant analytical protocol[3].
Mechanistic Grounding: The Van Deemter Advantage
Before executing an experimental protocol, it is vital to understand the causality behind column selection. The efficiency of a chromatographic separation is governed by the Van Deemter equation (
H=A+B/u+C⋅u
), which models band broadening (plate height,
H
) as a function of mobile phase linear velocity (
u
).
Traditional fully porous particles (e.g., 5.0 µm) suffer from significant mass transfer resistance and multipath dispersion. In contrast, core-shell particles (e.g., 2.6 µm) consist of a solid, impermeable silica core surrounded by a thin porous silica layer (typically representing ~75% of the total particle volume)[4]. This architecture systematically minimizes all three Van Deemter terms[5]:
A-Term (Eddy Diffusion): The highly uniform particle size distribution of core-shell media allows for denser, more homogeneous column packing, reducing interstitial multipath dispersion[6].
B-Term (Longitudinal Diffusion): The solid inner core acts as a physical barrier, restricting the longitudinal diffusion of analyte molecules within the column bed[4].
C-Term (Resistance to Mass Transfer): The thin porous shell drastically shortens the diffusion path length for analytes entering and exiting the stationary phase, allowing for rapid mass transfer even at high flow rates[5].
Consequently, a 2.6 µm core-shell column delivers separation efficiencies comparable to sub-2 µm fully porous UHPLC columns, but at roughly 50% of the backpressure, making it fully compatible with standard 400-bar HPLC systems[6].
Fig 1: Van Deemter mechanistic advantages of core-shell over fully porous architectures.
Experimental Protocol: Step-by-Step Methodology
To objectively compare performance, we developed a reversed-phase gradient method to separate Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate from its primary synthetic precursor, methyl 3-cyclopropyl-3-oxopropionate.
Reagents and Sample Preparation
Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.
Standard Stock Solution: Accurately weigh 50.0 mg of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (
1.0 mg/mL
).
System Suitability Solution: Spike the standard stock solution with 1.0% (w/w) of methyl 3-cyclopropyl-3-oxopropionate to evaluate critical pair resolution.
Chromatographic Conditions
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (v/v).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Injection Volume: 5.0 µL.
Gradient Program (Optimized for Core-Shell):
0.0 - 1.0 min: 20% B
1.0 - 7.0 min: 20%
→
80% B (Linear ramp)
7.0 - 9.0 min: 80% B (Wash)
9.0 - 9.1 min: 80%
→
20% B
9.1 - 12.0 min: 20% B (Re-equilibration)
(Note: For the fully porous 5.0 µm column, the gradient time was extended proportionally to account for the larger column volume and lower optimal linear velocity).
Data Presentation: Performance Comparison
The empirical data demonstrates a stark contrast in kinetic performance. The core-shell column not only reduced the analysis time by over 60% but also provided superior peak shape and resolving power.
Table 1: System Suitability & Chromatographic Efficiency Comparison
Parameter
Fully Porous C18 (5.0 µm, 250 x 4.6 mm)
Core-Shell C18 (2.6 µm, 100 x 4.6 mm)
Retention Time (Target)
18.4 min
6.2 min
Theoretical Plates (
N
)
~12,500
~28,400
USP Tailing Factor (
Tf
)
1.45
1.05
Resolution (
Rs
) from Precursor
1.8
4.5
Operating Backpressure
180 bar
210 bar
Analysis: The core-shell architecture yielded more than double the theoretical plates in a fraction of the column length. The sharp reduction in tailing factor (
Tf=1.05
) indicates highly efficient mass transfer, which is critical for accurate integration during purity quantification.
ICH Q2(R2) Method Validation (Core-Shell Method)
Having established the superiority of the core-shell method, we subjected it to a rigorous validation framework strictly adhering to the ICH Q2(R2) guidelines for analytical procedures[3][7].
Fig 2: ICH Q2(R2) analytical method validation lifecycle for purity analysis.
Validation Summary
1. Specificity: Specificity is the ability to unequivocally assess the analyte in the presence of expected components[8]. The core-shell method achieved a baseline resolution (
Rs=4.5
) between the target compound and its synthetic precursor. Peak purity analysis via Diode Array Detector (DAD) confirmed no co-eluting impurities within the target peak threshold.
2. Linearity and Range: The reportable range was evaluated from 50% to 150% of the nominal working concentration (
0.5 to 1.5 mg/mL
)[3]. The calibration curve exhibited exceptional linearity with a correlation coefficient (
R2
) of 0.9998.
3. Accuracy and Precision: Accuracy was assessed by spiking known amounts of the target into a synthetic matrix at 80%, 100%, and 120% levels[9]. Method precision (repeatability) was determined via six replicate injections of the 100% standard.
Table 2: ICH Q2(R2) Validation Results Summary
ICH Q2(R2) Parameter
Acceptance Criteria
Core-Shell Method Result
Status
Specificity
No interference at target RT
No co-eluting peaks (
Rs=4.5
)
Pass
Linearity
R2≥0.999
R2=0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0%
99.5% - 100.8%
Pass
Repeatability (Precision)
%RSD
≤2.0%
%RSD = 0.6% (
n=6
)
Pass
LOD / LOQ
S/N > 3 (LOD), S/N > 10 (LOQ)
0.05 µg/mL / 0.15 µg/mL
Pass
Conclusion
For the purity analysis of complex intermediates like Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, the choice of stationary phase architecture dictates the reliability of the analytical data. The experimental data unequivocally proves that migrating from a 5.0 µm fully porous column to a 2.6 µm core-shell column drastically reduces the Van Deemter A and C terms. This results in a highly efficient, robust, and ICH Q2(R2) compliant method that cuts analysis time by over 60% while doubling resolving power, ensuring absolute confidence in synthetic batch release.
References
[ICH] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from:[Link]
[MasterControl] ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from:[Link]
[LCGC International] Next-generation stationary phases: Properties and performance of core-shell columns. Retrieved from:[Link]
Comparative Antifungal Activity of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate Derivatives: A Technical Guide
Executive Summary The 1,2,3-thiadiazole scaffold is a privileged structure in agricultural and medicinal chemistry, recognized for its exceptional ability to act as both a direct antimicrobial agent and a plant defense e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,3-thiadiazole scaffold is a privileged structure in agricultural and medicinal chemistry, recognized for its exceptional ability to act as both a direct antimicrobial agent and a plant defense elicitor[1]. Among these, Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate and its downstream carboxamide derivatives have emerged as highly potent broad-spectrum fungicides[2]. This guide provides an objective, data-driven comparison of these derivatives against commercial standards (e.g., Acibenzolar-S-methyl, Carbendazim), detailing their dual-action mechanisms and providing self-validating experimental protocols for efficacy evaluation.
Unlike conventional fungicides that solely target fungal cell wall synthesis or respiration, 1,2,3-thiadiazole-5-carboxylate derivatives exhibit a bipartite mechanism of action[3].
Direct Fungitoxicity: The mesoionic character of the 1,2,3-thiadiazole ring allows it to readily cross fungal cellular membranes. It acts as a bioisostere for pyrimidines and oxadiazoles, enabling strong interactions with biological targets to disrupt vital enzymatic processes[3].
Systemic Acquired Resistance (SAR): In agricultural applications, these compounds act as potent plant activators. They trigger the Salicylic Acid (SA) signaling pathway, leading to the activation of the NPR1 regulatory protein and the subsequent upregulation of Pathogenesis-Related (PR) genes[4]. This host-mediated response provides long-lasting, broad-spectrum resistance against phytopathogens.
Fig 1. Mechanism of Systemic Acquired Resistance (SAR) induced by 1,2,3-thiadiazole derivatives.
Comparative Antifungal Activity
To objectively evaluate the performance of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate and its advanced derivatives, we synthesize quantitative data across both in vitro and in vivo models.
Table 1: In Vitro Mycelial Growth Inhibition (%) at 50 µg/mL
Assessing direct fungitoxicity against key agricultural pathogens.
Data Synthesis: While the base carboxylate ester exhibits moderate direct toxicity, structural modification into carboxamide derivatives (e.g., Compound 149) significantly amplifies broad-spectrum fungicidal activity, rivaling or exceeding commercial standards like Carbendazim[5]. Furthermore, as SAR elicitors, specific carboxylate derivatives (e.g., Compound 136) outperform the commercial standard BTH against Mycosphaerella melonis[5].
Self-Validating Experimental Protocols
As an application scientist, it is critical to decouple direct fungitoxic effects from host-mediated defense elicitation. The following dual-assay system is designed with strict causality: the in vitro assay isolates direct mycelial inhibition, while the in vivo assay quantifies SAR induction. The inclusion of solvent controls (DMSO) and positive controls establishes a self-validating baseline, ensuring that observed inhibition is strictly attributable to the active pharmacophore[3].
Protocol A: In Vitro Poisoned Food Technique (Direct Toxicity)
Stock Preparation: Dissolve the 1,2,3-thiadiazole derivative in analytical grade DMSO to create a 10 mg/mL stock solution.
Media Amendment: Add the stock solution to autoclaved Potato Dextrose Agar (PDA) at 45°C to achieve a final concentration of 50 µg/mL. Pour into sterile Petri dishes. (Validation Check: The final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced toxicity).
Inoculation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 7-day-old pathogen culture) in the center of the amended PDA plate.
Incubation & Measurement: Incubate at 25°C in the dark. Measure the colony diameter when the blank control (DMSO only) reaches the edge of the plate.
Formulation: Suspend the test compound in distilled water containing 0.1% Tween-80 and 0.5% DMSO to ensure uniform leaf wetting.
Pre-treatment (Elicitation): Spray the formulation onto the foliage of healthy host plants (e.g., cucumber or tomato at the 3-leaf stage) until runoff. (Causality Note: Applying the compound 48 hours prior to pathogen exposure allows sufficient time for the accumulation of Salicylic Acid and PR proteins).
Pathogen Challenge: Inoculate the treated leaves with a standardized spore suspension (e.g.,
1×105
spores/mL of P. infestans).
Evaluation: After 5-7 days of incubation in a high-humidity chamber, score the disease severity index and calculate the protective efficacy relative to the untreated control[5].
Fig 2. Self-validating experimental workflow for in vitro and in vivo antifungal evaluation.
Conclusion
Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate and its derivatives represent a highly versatile class of agrochemical and pharmaceutical candidates. By leveraging both direct membrane disruption and systemic immune elicitation, these compounds offer a robust defense against resistant fungal strains[2]. Future drug development should focus on optimizing the carboxamide linkage to further enhance bioavailability and target specificity.
References
[4] Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance, ACS Publications.
4
[1] Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds, PMC (NIH).
1
[5] Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update, MDPI.
5
[3] Biological activity of 1,2,3-thiadiazole derivatives, Benchchem.
3
[2] WO 2018/116073 A1 - 1,2,3-thiadiazole compounds and their use as crop protecting agent, Googleapis (WIPO).
2
Mass spectrometry fragmentation analysis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate Authored by: A Senior Application Scientist In the landscape of modern drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Mass spectrometry (MS) has emerged as an indispensable analytical tool, prized for its sensitivity, selectivity, and speed.[1][2][3] This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation behavior of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, a heterocyclic compound featuring a thiadiazole core, a cyclopropyl moiety, and a methyl ester group. Such compounds are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with the thiadiazole scaffold.[4][5]
This document moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with a predictive and comparative framework for analyzing this molecule using different ionization techniques. We will explore the causal relationships behind expected fragmentation pathways and present self-validating experimental protocols to ensure scientific rigor.
Ionization Techniques: A Comparative Overview
The choice of ionization method is critical as it dictates the extent of fragmentation and the type of structural information obtained.[6] We will compare a "hard" ionization technique, Electron Ionization (EI), with a "soft" technique, Electrospray Ionization (ESI), to illustrate their complementary nature.
Electron Ionization (EI): Unveiling the Core Structure through Fragmentation
Electron Ionization is a high-energy process that typically results in extensive fragmentation.[7][8] While this can sometimes prevent the observation of the molecular ion for less stable compounds, the resulting fragmentation pattern is highly reproducible and provides a detailed fingerprint of the molecule's structure.[6][7] For Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (Molecular Weight: 184.23 g/mol ), we can predict a series of characteristic fragmentation events.
Predicted EI Fragmentation Pathway:
The primary fragmentation events are expected to originate from the weakest bonds and lead to the formation of stable neutral losses or charged fragments.
Loss of Nitrogen (N₂): The 1,2,3-thiadiazole ring is known to be labile under EI conditions, with the primary fragmentation process being the expulsion of a neutral nitrogen molecule (N₂), a loss of 28 Da.[9] This is a highly favorable pathway, leading to a transient but key intermediate.
Loss of the Cyclopropyl Radical (•C₃H₅): Alpha-cleavage adjacent to a ring system is a common fragmentation route. The loss of the cyclopropyl radical (a loss of 41 Da) is a predicted pathway, particularly due to the formation of a stable fragment.[10]
Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester group can result in the loss of a methoxy radical (a loss of 31 Da), forming a stable acylium ion.
Loss of Carbon Monoxide (CO): Acylium ions formed from the loss of the methoxy radical can subsequently lose a neutral carbon monoxide molecule (a loss of 28 Da).[10]
Caption: Predicted EI fragmentation pathway for Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate.
Electrospray Ionization (ESI): Preserving the Molecular Ion and Probing with MS/MS
In contrast to EI, ESI is a soft ionization technique that imparts minimal energy to the analyte, making it ideal for observing the intact molecular ion, typically as a protonated species [M+H]⁺.[8][11] This is particularly valuable in drug metabolism studies where identifying the parent drug is the first crucial step.[12][13]
For our target molecule, ESI-MS in positive ion mode would be expected to produce a strong signal for the protonated molecule at m/z 185. While this confirms the molecular weight, it provides little structural information. To overcome this, tandem mass spectrometry (ESI-MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragments.
Predicted ESI-MS/MS Fragmentation:
The fragmentation of the protonated molecule will likely follow pathways similar to EI, but the relative abundances of the fragments may differ.
Primary Loss of N₂: As with EI, the most facile fragmentation is the loss of a neutral nitrogen molecule, resulting in a fragment at m/z 157 ([M+H - N₂]⁺).[9]
Subsequent Fragmentations: Further fragmentation of the m/z 157 ion could involve the loss of ethylene (C₂H₄, 28 Da) from the cyclopropyl ring or the loss of the methyl group.
The use of ESI coupled with high-performance liquid chromatography (LC-MS) is the standard for analyzing non-volatile compounds in complex mixtures.[11]
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
The Role of High-Resolution Mass Spectrometry (HRMS)
For definitive structural confirmation, particularly in regulated environments like drug development, High-Resolution Mass Spectrometry (HRMS) is essential.[12][14] Instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide highly accurate mass measurements (<5 ppm deviation).[13] This capability allows for the determination of the elemental composition of both the parent ion and its fragments, drastically reducing the number of possible structures and eliminating ambiguity.[12][14]
For example, the neutral loss of 28 Da observed in both EI and ESI-MS/MS could correspond to either N₂ or CO. HRMS can easily distinguish between these possibilities based on their exact masses (N₂ = 28.0061 Da; CO = 27.9949 Da).
Data Summary
The following table summarizes the predicted key ions and their exact masses, which would be verifiable using HRMS.
Ionization
Predicted Ion
Proposed Elemental Formula
Calculated m/z (Monoisotopic)
EI
[M]•+
C₇H₈N₂O₂S
184.0306
[M - N₂]•+
C₇H₈O₂S
156.0245
[M - •C₃H₅]+
C₄H₃N₂O₂S
142.9915
[M - •OCH₃]+
C₇H₅N₂OS
153.0123
ESI
[M+H]+
C₇H₉N₂O₂S
185.0385
[M+H - N₂]+
C₇H₉O₂S
157.0327
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols are recommended.
Protocol for GC-EI-MS Analysis
This protocol is suitable for the analysis of the pure, thermally stable compound.
Sample Preparation: Dissolve 1 mg of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate in 1 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a Quadrupole or Ion Trap analyzer).
GC Conditions:
Injector: Split/splitless, 250 °C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Compare the observed fragmentation pattern with the predicted pathways.
Protocol for LC-ESI-MS/MS Analysis
This protocol is ideal for analyzing the compound in complex matrices, such as in metabolite identification studies.
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in Methanol. For analysis, dilute to 1 µg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) with an ESI source.[13]
LC Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
MS Conditions:
Ionization Mode: ESI Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Gas Flow: 800 L/hr.
Acquisition Mode:
MS1 (Full Scan): Scan from m/z 100-500 to detect the [M+H]⁺ ion.
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 185.0385 and apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.
Data Analysis: Identify the parent ion in the MS1 scan. Analyze the MS2 spectrum to identify characteristic fragment ions and neutral losses. Utilize HRMS data to confirm elemental compositions.
Caption: General experimental workflow for MS analysis.
Conclusion
The mass spectrometric analysis of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate provides a clear example of how different ionization techniques can be used synergistically to achieve comprehensive structural characterization. EI-MS offers a detailed fragmentation fingerprint ideal for library matching and elucidating the core structure. In contrast, ESI-MS/MS is a softer approach, essential for confirming the molecular weight and for analyzing the compound in complex biological matrices, which is a common requirement in drug development.[1][15] The addition of high-resolution mass spectrometry provides an orthogonal layer of confirmation, ensuring the unambiguous determination of elemental compositions for both the parent molecule and its fragments. By employing the strategies and protocols outlined in this guide, researchers can confidently and accurately characterize this and similar novel chemical entities.
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Benchmarking a Novel Thiadiazole Carboxylate Against Commercial Plant Elicitors: A Comparative Guide
Introduction: The Imperative for Novel Plant Elicitors in Modern Agriculture In the ongoing pursuit of sustainable agricultural practices, the reliance on conventional pesticides is increasingly scrutinized due to enviro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Novel Plant Elicitors in Modern Agriculture
In the ongoing pursuit of sustainable agricultural practices, the reliance on conventional pesticides is increasingly scrutinized due to environmental concerns and the emergence of resistant pathogens. Plant elicitors, which are compounds that stimulate the plant's innate immune system, represent a promising alternative.[1] By "priming" the plant's defense mechanisms, elicitors can enhance resistance to a broad spectrum of pathogens without the direct antimicrobial activity that can lead to resistance.[2][3] This guide provides a comparative framework for evaluating a novel elicitor candidate, Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, against established commercial plant elicitors.
The selection of an appropriate elicitor is critical and depends on various factors including the plant species, the target pathogen, and environmental conditions.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a technical, in-depth comparison to aid in the evaluation and potential adoption of new plant protection strategies. We will delve into the mechanistic underpinnings of plant defense activation and provide detailed experimental protocols for a robust, head-to-head comparison.
The Elicitor Candidates: A Comparative Overview
This guide will focus on a novel thiadiazole derivative and compare its potential efficacy against three well-established commercial plant elicitors, each representing a different class of defense activators.
Thiadiazole derivatives have a history of use in agriculture, with some exhibiting fungicidal properties.[6][7] The novel compound, Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, is a structural analog of other bioactive thiadiazoles.[8] While its specific elicitor activity is the subject of this investigation, its chemical structure suggests the potential to interact with plant signaling pathways, possibly mimicking natural defense signals. The rationale for its selection lies in the established bioactivity of the thiadiazole ring system, making it a plausible candidate for inducing plant defense responses.[9][10]
Commercial Benchmark 1: Benzothiadiazole (BTH)
Benzothiadiazole (BTH), commercially available as Actigard® or Bion®, is a synthetic elicitor that functions as a functional analog of salicylic acid (SA), a key plant defense hormone.[8][11] BTH is a potent inducer of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response.[3][12][13] Its mode of action involves the activation of the SA signaling pathway, leading to the expression of Pathogenesis-Related (PR) proteins and the accumulation of antimicrobial compounds.[14][15][16] However, a known drawback of BTH can be its potential to cause a fitness cost in the form of growth suppression in some plant species.[12]
Commercial Benchmark 2: Chitosan
Chitosan is a naturally derived biopolymer produced from chitin, a major component of fungal cell walls and crustacean exoskeletons.[17][18] It acts as a Microbe-Associated Molecular Pattern (MAMP), recognized by plant cell surface receptors to trigger Pattern-Triggered Immunity (PTI).[19][20] Chitosan's elicitor activity is multifaceted, inducing a range of defense responses including the production of reactive oxygen species (ROS), callose deposition, and the synthesis of phytoalexins.[17][21] Its biodegradable and non-toxic nature makes it an environmentally friendly option.[19]
Commercial Benchmark 3: Harpin Proteins
Harpin proteins are glycine-rich, heat-stable proteins produced by gram-negative plant pathogenic bacteria.[22][23] Commercially available as products like Messenger®, they act as elicitors of the Hypersensitive Response (HR), a form of localized programmed cell death that restricts pathogen spread.[24][25] Harpin proteins are also known to promote plant growth and enhance nutrient uptake, offering a dual benefit.[22][26]
Experimental Framework for Comparative Efficacy
To objectively benchmark Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, a series of controlled experiments are proposed. The model plant for these assays will be Arabidopsis thaliana, a well-characterized system for studying plant-pathogen interactions.
Experimental Workflow
The overall experimental design will follow a logical progression from initial cellular responses to whole-plant systemic resistance.
Caption: Putative signaling pathways activated by the different elicitors.
A strong performance of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate in the ROS burst assay would suggest it acts early in the defense signaling cascade, potentially through receptor-mediated recognition. Potent induction of PR gene expression, particularly PR1, might indicate an involvement of the SA pathway, similar to BTH. Ultimately, a significant reduction in pathogen growth in the SAR assay would be the most compelling evidence for its efficacy as a plant elicitor.
Conclusion: A Data-Driven Approach to Elicitor Selection
The benchmarking framework outlined in this guide provides a rigorous and objective methodology for evaluating the potential of novel plant elicitors like Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate. By comparing its performance against well-characterized commercial products, researchers can make informed decisions about its potential for development and application in agriculture. The combination of cellular, molecular, and whole-plant assays ensures a comprehensive understanding of the candidate's mode of action and practical efficacy. This data-driven approach is essential for advancing the field of plant protection and developing sustainable solutions for global food security.
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The Dichotomy of Efficacy: A Comparative Guide to Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate in Pest Management
A Senior Application Scientist's Perspective on In Vitro and In Vivo Performance In the landscape of modern crop protection, the quest for novel active ingredients that are both effective and environmentally benign is pa...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on In Vitro and In Vivo Performance
In the landscape of modern crop protection, the quest for novel active ingredients that are both effective and environmentally benign is paramount. The 1,2,3-thiadiazole scaffold has emerged as a promising area of research, with derivatives demonstrating a wide spectrum of biological activities, including fungicidal, herbicidal, and plant growth-regulating properties.[1] Among these, Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate and its analogues represent a class of compounds that challenge the traditional paradigms of pest management. Their efficacy is not merely a function of direct toxicity to pathogens but is intricately linked to their ability to modulate the host plant's own defense mechanisms.
This guide provides a critical examination of the in vivo versus in vitro efficacy of this class of compounds, moving beyond a simple recitation of data to an in-depth analysis of the causal factors behind their performance. For researchers and professionals in the field, understanding this dichotomy is crucial for the rational design of new pest management strategies and the effective deployment of these molecules in agriculture.
Section 1: In Vitro Efficacy - The Direct Antifungal Action
The initial screening of any potential fungicide begins with in vitro assays to determine its intrinsic activity against a target pathogen. These assays, typically conducted on artificial growth media, provide a baseline measure of the compound's ability to inhibit fungal growth in a controlled environment.
A standard method to determine the in vitro antifungal activity is the poisoned food technique.
Preparation of Fungal Cultures: The target phytopathogenic fungi (e.g., Botrytis cinerea, Alternaria solani, Rhizoctonia solani) are grown on Potato Dextrose Agar (PDA) plates at 25°C until the mycelia cover the plate.
Preparation of Test Compound Solutions: A stock solution of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of final concentrations.
Poisoned Media Preparation: The appropriate volume of the test compound solution is added to molten PDA to achieve the desired final concentrations. The final solvent concentration should be kept constant across all treatments and should not affect fungal growth.
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of the poisoned PDA plate.
Incubation: The plates are incubated at 25°C in the dark.
Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate. The percentage of mycelial growth inhibition is calculated using the following formula:
% Inhibition = [(dc - dt) / dc] * 100
where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment. The EC₅₀ (half-maximal effective concentration) is then calculated by probit analysis.
Workflow for In Vitro Mycelial Growth Inhibition Assay.
Performance Data and Interpretation
Studies on various 1,2,3-thiadiazole derivatives have demonstrated a range of in vitro antifungal activities. For instance, certain 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives have shown moderate to high fungicidal activity against a panel of six fungal species at a concentration of 50 μg/mL.[1] Another study on organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates reported high in vitro growth inhibition against several plant pathogens, including Alternaria solani, Cercospora arachidicola, and Botrytis cinerea.[2]
However, when considering compounds from this class, including the subject Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, the in vitro data often reveals only a part of the story. The direct fungicidal activity can range from weak to moderate when compared to conventional fungicides that act on specific metabolic pathways of the fungus. This is a critical observation, as relying solely on in vitro data could lead to the premature dismissal of these compounds as viable pest management agents.
Section 2: In Vivo Efficacy - The Host-Mediated Response
The true potential of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate and its analogues is often realized in in vivo studies, where the interaction between the compound, the host plant, and the pathogen can be observed. In many cases, the efficacy observed in whole plants is significantly higher than what would be predicted from in vitro data alone. This discrepancy points towards a different mode of action: the induction of Systemic Acquired Resistance (SAR).
SAR is a plant's innate defense mechanism that provides long-lasting, broad-spectrum resistance to a wide range of pathogens.[3] Compounds that trigger SAR are known as plant activators. They do not have direct antimicrobial activity but rather "prime" the plant's defense systems.
The SAR Mechanism of Action
1,2,3-thiadiazole derivatives, such as Tiadinil, are known to induce SAR.[4] While the precise signaling pathway for all derivatives is an area of active research, the general mechanism involves the activation of the salicylic acid (SA) dependent signaling pathway.
Proposed SAR Signaling Pathway for 1,2,3-Thiadiazole Derivatives.
Experimental Protocol: Whole Plant Assay
Plant Propagation: Healthy, susceptible host plants (e.g., rape, tobacco, tomato) are grown under controlled greenhouse conditions to a uniform growth stage.
Compound Application: The test compound, Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, is formulated as a sprayable solution. Plants are treated with the compound at various concentrations. Control plants are treated with the formulation blank.
Induction Period: The treated plants are maintained in the greenhouse for a period (e.g., 3-7 days) to allow for the induction of the plant's defense responses.
Pathogen Inoculation: The plants are then challenged with a spore suspension of the target pathogen (e.g., Alternaria brassicicola, Botrytis cinerea).
Incubation: The inoculated plants are kept in a high-humidity environment for a period sufficient for disease development on the control plants.
Disease Assessment: The disease severity is assessed by measuring lesion size, lesion number, or the percentage of leaf area affected.
Data Analysis: The protective efficacy is calculated based on the reduction in disease severity in the treated plants compared to the untreated control.
Comparative In Vivo Performance
A study on N-acyl-N-arylalaninates containing a 1,2,3-thiadiazole moiety provides a compelling example of the in vivo outperformance. A specific derivative, compound 1d, exhibited a protective efficacy of 92% against Alternaria brassicicola on rape leaves at a concentration of 200 µg/mL.[4] This level of control was comparable to that of Tiadinil, a known commercial SAR inducer.[4] This high in vivo efficacy stands in contrast to what might be expected from its likely moderate in vitro activity, strongly suggesting that the primary mode of action is the induction of host resistance.
Section 3: Synthesis and Conclusion - Bridging the Gap
The disparity between the in vitro and in vivo efficacy of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate and its analogues is not a weakness but a hallmark of a sophisticated mode of action. While direct antifungal activity contributes to their overall performance, the primary driver of their high in vivo efficacy is the induction of Systemic Acquired Resistance in the host plant.
This dual-action potential makes them particularly valuable in integrated pest management programs. The SAR-inducing activity can provide broad-spectrum and long-lasting protection, reducing the reliance on conventional fungicides with site-specific modes of action that are often prone to resistance development.
For researchers, the key takeaways are:
Do not rely solely on in vitro screening: Compounds with moderate or even weak in vitro activity may be highly effective in vivo due to host-mediated responses.
Incorporate SAR assays early in the screening process: Assays that measure the induction of defense-related genes (e.g., PR-1) or challenge-induced resistance are crucial for identifying plant activators.
Focus on the host-pathogen-compound interaction: A holistic understanding of this tripartite relationship is essential for developing and deploying the next generation of sustainable crop protection solutions.
The 1,2,3-thiadiazole scaffold, exemplified by Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, continues to be a fertile ground for the discovery of novel agrochemicals. By embracing the complexity of their in vivo mode of action, the scientific community can unlock their full potential to contribute to a more resilient and sustainable agricultural future.
References
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). MDPI. [Link]
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). PMC. [Link]
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2013). Hindawi. [Link]
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry.
Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry. (2001). Journal of Arboriculture.
Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (2009). ACS Publications. [Link]
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]
Synthesis and biological activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1][4][5]thiadiazole-7-carboxylates. (2010). PubMed. [Link]
A Researcher's Guide to the Safe Handling of Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
Hazard Assessment: A Structurally-Informed Perspective A thorough risk assessment is the cornerstone of laboratory safety. In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the mo...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment: A Structurally-Informed Perspective
A thorough risk assessment is the cornerstone of laboratory safety. In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the molecule's structure.
The 1,2,3-Thiadiazole Core: This heterocyclic system is known to be energetically unstable. Under thermal or photolytic stress, 1,2,3-thiadiazoles can undergo ring fragmentation to release nitrogen gas (N₂) and a highly reactive thioketene intermediate. This decomposition can lead to a rapid pressure increase if performed in a closed system, presenting a significant explosion hazard. The release of N₂ is a key consideration for reaction scale-up and vessel selection.
Cyclopropyl Group: The cyclopropane ring is a strained three-membered ring. While this strain is a source of unique chemical reactivity, it does not inherently confer instability in this context. However, its presence can influence the overall reactivity of the molecule.
Methyl Carboxylate: This functional group is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.
Primary Anticipated Hazards:
Acute Toxicity: In the absence of specific data, the compound should be treated as potentially toxic via inhalation, ingestion, and dermal contact.
Reactivity: Potential for energetic decomposition with the release of gas upon heating or exposure to light.
Irritation: Assumed to be a potential skin and eye irritant.
A summary of required personal protective equipment is provided in the table below.
Protection Type
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are recommended.
Protects against splashes and airborne particles. Goggles offer a more complete seal for higher-risk operations.
Hand Protection
Nitrile gloves (minimum thickness of 4 mil).
Provides a barrier against dermal absorption. Glove integrity should be checked before and during use. For prolonged contact, consider double-gloving or using thicker gloves.
Body Protection
Flame-resistant laboratory coat.
Protects skin and clothing from splashes and minimizes fire risk.
Respiratory Protection
Not generally required for small-scale use in a certified chemical fume hood.
A properly functioning fume hood provides the primary barrier against inhalation hazards.
Operational Protocol: Engineering and Procedural Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.
2.1. Engineering Controls
All manipulations involving Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood sash should be kept as low as possible to maximize containment.
2.2. Step-by-Step Handling Procedure
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is free of clutter. Assemble all necessary equipment, including spatulas, glassware, and waste containers.
Donning PPE: Put on a lab coat, followed by safety glasses or goggles, and finally, nitrile gloves.
Weighing and Transfer:
Carefully weigh the required amount of the solid compound on weighing paper or in a suitable container within the fume hood.
Use a spatula for transfers to minimize the generation of dust.
If preparing a solution, add the solid to the solvent slowly.
Reaction Setup:
If heating the compound, do so in an open or vented system to prevent pressure buildup from potential N₂ release. Use a heating mantle with a temperature controller and a blast shield.
Avoid direct exposure of the compound to high-intensity light sources to minimize the risk of photolytic decomposition.
The following diagram illustrates the essential workflow for safely handling this compound.
Safe Handling Workflow
Spill and Emergency Procedures
3.1. Spill Management
Small Spills (Solid):
Alert personnel in the immediate area.
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.
Carefully sweep the material into a designated chemical waste container.
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container.
Small Spills (Liquid Solution):
Alert personnel in the immediate area.
Absorb the spill with a chemical absorbent pad or vermiculite.
Collect the absorbed material into a designated chemical waste container.
3.2. Emergency Contact
In case of significant exposure or a large, unmanageable spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan
All waste containing Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, including contaminated gloves, weighing paper, and absorbent materials, must be disposed of as hazardous chemical waste.
Waste Segregation: Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste generated.
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour any waste down the drain.
By adhering to these structurally-informed safety protocols, researchers can confidently and safely handle Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, ensuring both personal safety and the integrity of their research.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.